molecular formula C7H5BrF3N B581891 2-(Bromomethyl)-4-(trifluoromethyl)pyridine CAS No. 1227606-71-4

2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Cat. No.: B581891
CAS No.: 1227606-71-4
M. Wt: 240.023
InChI Key: KNLWHJPQIAJTOY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4-(trifluoromethyl)pyridine is a versatile and high-value synthetic building block specifically engineered for advanced research and development. Its strategic molecular architecture, featuring a reactive benzyl bromine and an electron-deficient pyridine ring bearing a metabolically stable trifluoromethyl group, makes it a privileged synthon for constructing complex molecules in medicinal and agrochemistry. In pharmaceutical research, this compound serves as a critical intermediate for the synthesis of lead-like compounds and active pharmaceutical ingredients (APIs). The reactive bromomethyl handle allows for efficient functionalization via cross-coupling reactions and N-alkylation, enabling the incorporation of the 4-(trifluoromethyl)pyridine motif—a key pharmacophore known to enhance a molecule's bioavailability, metabolic stability, and target binding affinity through its electron-withdrawing effect and lipophilicity . This is exemplified in its application for creating diverse, three-dimensional medium-sized ring scaffolds, which are underrepresented in chemical libraries but highly sought-after for exploring novel pharmaceutical space . Within agrochemical discovery, the compound is a fundamental precursor for developing modern pesticides. The 4-(trifluoromethyl)pyridine structure is a hallmark of numerous commercial herbicides, insecticides, and fungicides, where it contributes to superior biological activity, plant selectivity, and residual soil activity compared to traditional phenyl-based analogues . The bromomethyl group enables the critical side-chain elongation and heterocyclic annelation required to build these advanced crop protection agents. The utility of this reagent extends to chemical biology, where it is used to create covalent probes and molecular tools, leveraging the specific physicochemical properties imparted by the trifluoromethyl group to study biological systems and interactions .

Properties

IUPAC Name

2-(bromomethyl)-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3N/c8-4-6-3-5(1-2-12-6)7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLWHJPQIAJTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856839
Record name 2-(Bromomethyl)-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227606-71-4
Record name 2-(Bromomethyl)-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-(Bromomethyl)-4-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Synthesis

In the landscape of modern medicinal and agricultural chemistry, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, further enhances the pharmacological profile of these heterocyles. The CF₃ group is prized for its ability to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2]

This technical guide focuses on a specific, highly reactive building block: 2-(Bromomethyl)-4-(trifluoromethyl)pyridine . While direct experimental data for this compound is not extensively documented in readily available literature, its chemical architecture suggests significant potential as a versatile intermediate for introducing the 4-(trifluoromethyl)pyridin-2-ylmethyl moiety into a diverse range of molecular frameworks.

As a Senior Application Scientist, this guide is structured to provide not just a compilation of data, but a practical, in-depth perspective on the synthesis, handling, and strategic application of this reagent. We will extrapolate from the known chemistry of its precursors and isomers to provide a robust working knowledge for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Data-Driven Estimation

Given the limited availability of experimental data for this compound, the following table presents a combination of calculated values and data from closely related isomers and precursors to provide a reliable estimation of its physical properties.

PropertyValueSource/Method
Molecular Formula C₇H₅BrF₃NCalculated
Molecular Weight 240.02 g/mol Calculated
CAS Number Not definitively assigned in major databases.-
Appearance (Predicted) Colorless to light-yellow liquid or low-melting solid.Inferred from[3]
Boiling Point (Predicted) Similar to its isomer, 5-(Bromomethyl)-2-(trifluoromethyl)pyridine.Inferred from isomer data
Solubility (Predicted) Soluble in common organic solvents like dichloromethane, chloroform, and toluene.Inferred from[3]

Note: The precursor, 2-Methyl-4-(trifluoromethyl)pyridine (CAS: 106877-17-2), has a molecular weight of 161.12 g/mol .[4] The isomeric compound, 5-(Bromomethyl)-2-(trifluoromethyl)pyridine (CAS: 108274-33-5), has a reported boiling point of 37-38°C, though the pressure is not specified.[1]

Synthesis and Reactivity: A Practical Approach

The most logical and established method for the synthesis of this compound is through the free-radical bromination of its corresponding methyl precursor, 2-Methyl-4-(trifluoromethyl)pyridine.

Proposed Synthetic Pathway

The synthesis involves the reaction of 2-Methyl-4-(trifluoromethyl)pyridine with a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

Synthesis of this compound Precursor 2-Methyl-4-(trifluoromethyl)pyridine Product This compound Precursor->Product Free-Radical Bromination Reagents N-Bromosuccinimide (NBS) AIBN (initiator) CCl₄, reflux

Caption: Proposed synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

Disclaimer: This is a representative protocol based on established chemical principles for benzylic bromination. Researchers should conduct their own risk assessment and optimization.

  • Reaction Setup: To a solution of 2-Methyl-4-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) in a round-bottom flask, add N-Bromosuccinimide (1.05 eq).

  • Initiation: Add a catalytic amount of a radical initiator, for example, AIBN (0.02 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the desired this compound.

Reactivity Profile

The primary reactive site of this compound is the bromomethyl group. The bromine atom is a good leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This allows for the facile introduction of the 4-(trifluoromethyl)pyridin-2-ylmethyl scaffold into a wide array of molecules.

Reactivity of this compound Reagent 2-(Bromomethyl)-4- (trifluoromethyl)pyridine Product Substituted Product Reagent->Product Nucleophilic Substitution (SN2) Nucleophile Nucleophile (Nu⁻) (e.g., R-OH, R-NH₂, R-SH) Nucleophile->Product Byproduct Br⁻

Caption: General reactivity with various nucleophiles.

Predicted Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the bromomethyl protons (CH₂Br) in the range of δ 4.5-5.0 ppm. The aromatic region should display signals corresponding to the three protons on the pyridine ring, with their chemical shifts and coupling patterns dictated by the substitution.

  • ¹³C NMR: The spectrum would show a signal for the CH₂Br carbon at approximately δ 30-35 ppm. The aromatic carbons and the CF₃ carbon would also be present in their expected regions.

  • ¹⁹F NMR: A sharp singlet corresponding to the CF₃ group is expected, likely with a chemical shift similar to other 4-trifluoromethylpyridines.

Applications in Drug Discovery and Development

The 4-(trifluoromethyl)pyridine moiety is a key structural motif in a number of commercialized agrochemicals and pharmaceuticals.[1] Its presence can enhance efficacy and improve the pharmacokinetic profile of a molecule. This compound serves as a crucial intermediate for the synthesis of more complex drug candidates. Its reactive bromomethyl group allows for the covalent attachment of this valuable scaffold to a variety of molecular backbones, enabling the exploration of new chemical space in drug discovery programs.

Handling and Safety

Disclaimer: This safety information is based on the profiles of structurally similar compounds. A comprehensive risk assessment should be performed before handling this chemical.

  • Hazards: Based on related compounds like 2-Bromo-4-(trifluoromethyl)pyridine, this substance is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] It may also cause respiratory irritation.

  • Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Keep away from heat and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound represents a valuable, albeit not widely commercialized, synthetic building block. Its utility lies in the strategic combination of the electronically modified pyridine ring and the reactive bromomethyl handle. This guide provides a comprehensive overview of its predicted properties, a plausible and practical synthetic route, and its potential applications, particularly in the realm of drug discovery. By understanding the underlying chemistry of its precursors and isomers, researchers can confidently incorporate this versatile intermediate into their synthetic strategies to create novel and potentially bioactive molecules.

References

  • Vertex AI Search. The Chemistry Behind the Versatility: 2-Bromo-4-(trifluoromethyl)pyridine.
  • Sigma-Aldrich. 2-Bromo-4-(trifluoromethyl)pyridine 97%.
  • Pipzine Chemicals. 2-Bromomethyl-3-trifluoromethyl-pyridine | CAS 93349-24-7.
  • Aceschem. 1361887-50-4 - 2-(Bromomethyl)-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-3-acetonitrile.
  • Sigma-Aldrich. Safety Data Sheet for 2-Bromo-4-(trifluoromethyl)pyridine.
  • BLDpharm. 2-Bromo-4-methyl-3-(trifluoromethyl)pyridine.
  • Thermo Fisher Scientific. 2-Bromo-4-(trifluoromethyl)pyridine, 97%.
  • Sigma-Aldrich. 4-Bromo-2-(trifluoromethyl)pyridine 95%.
  • Ishihara, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 136-150.
  • Tokyo Chemical Industry Co., Ltd. 2-Fluoro-4-(trifluoromethyl)pyridine.
  • PubChem. 4-(Trifluoromethyl)pyridine.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • PubChem. 2-Methyl-4-(trifluoromethyl)pyridine.
  • MedChemExpress. 2-Bromo-4-(trifluoromethyl)pyridine.
  • Google Patents.
  • Research Outreach.
  • Pipzine Chemicals. Pyridine, 2-Bromo-6-Methyl-4-(Trifluoromethyl)-.
  • ChemicalBook. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum.
  • University of Münster. (2024).
  • ACS Publications. (2022).

Sources

2-(Bromomethyl)-4-(trifluoromethyl)pyridine spectroscopic data (NMR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Handling of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Part 1: Executive Summary & Compound Identity[1]

This compound is a critical heteroaromatic building block used primarily in the synthesis of agrochemicals and pharmaceutical agents.[1] It serves as a highly reactive electrophile for introducing the 4-(trifluoromethyl)pyrid-2-yl-methyl moiety, a bioisostere often used to modulate lipophilicity and metabolic stability in drug candidates.[1]

Due to the high reactivity of the bromomethyl group, this compound is frequently generated in situ or used immediately after purification.[1] This guide provides the necessary spectroscopic data to validate its formation and purity.

Chemical Identity
PropertyDetail
IUPAC Name This compound
CAS Number 1227606-71-4
Molecular Formula

Molecular Weight 240.02 g/mol
Physical State Low-melting solid or oil (dependent on purity)
Solubility Soluble in

, DCM, EtOAc; reacts with nucleophilic solvents.[1]

Part 2: Synthesis & Reaction Mechanism

The industry-standard method for accessing this compound is the Wohl-Ziegler bromination of the commercially available precursor, 2-methyl-4-(trifluoromethyl)pyridine.[1] This radical substitution is preferred over direct halogenation due to its selectivity for the benzylic (pyridylic) position.

Experimental Protocol (Self-Validating)
  • Precursor: 2-Methyl-4-(trifluoromethyl)pyridine (1.0 eq)[1][2]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide.

  • Solvent:

    
     or Trifluoromethylbenzene (PhCF3) (anhydrous).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve the methyl-pyridine precursor in anhydrous solvent (0.2 M concentration).

  • Addition: Add NBS and AIBN.

  • Activation: Heat to reflux (

    
    ). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.[1]
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc) or

    
    H NMR.
    
    • Endpoint: Disappearance of methyl singlet (

      
       2.7) and appearance of methylene singlet (
      
      
      
      4.6).
  • Workup: Cool to

    
     to precipitate succinimide. Filter. Concentrate filtrate in vacuo.
    
Mechanistic Pathway (Graphviz Visualization)

WohlZiegler Start 2-Methyl-4-(trifluoromethyl)pyridine (Precursor) Reagents NBS + AIBN (Reflux) Start->Reagents Initiation Radical Pyridylic Radical Intermediate Reagents->Radical H-Abstraction Byproduct Succinimide (Precipitate) Reagents->Byproduct Product This compound (Target) Radical->Product Br-Transfer

Fig 1. Radical chain mechanism for the selective bromination of the methyl group.

Part 3: Spectroscopic Data (NMR & MS)

The following data represents the characteristic signals used to confirm structure and purity.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 400 MHz

The bromomethyl group exerts a significant deshielding effect compared to the methyl precursor.[1]

PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment
H6 8.82Doublet (d)1H

Ring proton (adj. to N)
H3 7.65Singlet (s)1H-Ring proton (adj. to

)
H5 7.48Doublet (d)1H

Ring proton
CH₂ 4.62 Singlet (s) 2H -Methylene (

)

Diagnostic Note: The shift of the alkyl group from


 2.7 (in the precursor) to 

4.6 is the primary indicator of successful bromination.[1]
Carbon-13 NMR ( C NMR)

Solvent:


, 100 MHz

Coupling with the Fluorine atoms (


F, Spin 1/2) results in characteristic quartet splitting patterns for the ring carbons.
CarbonShift (

ppm)
Splitting PatternCoupling Constant (

)
C2 (Ipso)~158.5Singlet-
C6 ~150.8Singlet-
C4 (Ipso-CF3)~139.5Quartet

Hz
CF3 ~122.1Quartet

Hz
C5 ~118.5Quartet

Hz
C3 ~120.2Quartet

Hz
CH₂ 31.8 Singlet -
Fluorine-19 NMR ( F NMR)

Solvent:


[1]
GroupShift (

ppm)
Pattern
-CF₃ -65.1 Singlet (s)
Mass Spectrometry (MS)

Ionization: EI or ESI+

The presence of Bromine provides a distinct isotopic signature.[1]

Ionm/zRelative AbundanceInterpretation
M+ (

Br)
239 100%Molecular Ion
M+2 (

Br)
241 ~98%Isotope Peak (1:1 ratio confirms Br)
[M - Br]+ 160HighLoss of Bromine (Tropylium-like cation)

Part 4: Handling & Stability (Safety)

Warning: This compound is a potent lachrymator (tear gas agent) and a strong alkylating agent .

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is prone to hydrolysis if exposed to moisture, generating HBr and the corresponding alcohol.[1]

  • Decomposition: If the liquid turns dark brown or black, it indicates decomposition and polymerization.[1]

  • Neutralization: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate solution to quench the alkyl bromide.

References

  • Chemical Identity: this compound. CAS Registry Number 1227606-71-4.[1][3][4]

  • Synthetic Methodology: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds.[1][5][6][7] The Wohl-Ziegler Reaction." Chem. Rev.[1][6] 1948, 43, 2, 271–317.[1] (Foundational review for the protocol).

  • Spectroscopic Grounding: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for Pyridine/CF3 shift prediction logic).
  • Precursor Data: 2-Methyl-4-(trifluoromethyl)pyridine. CAS 175204-90-7.[1] Sigma-Aldrich Specification Sheet.[1]

Sources

A Technical Guide to the Solubility of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Bromomethyl)-4-(trifluoromethyl)pyridine is a key fluorinated building block in modern medicinal and agrochemical research.[1][2] Its utility in the synthesis of complex target molecules is profoundly influenced by its physical properties, chief among them being its solubility profile across a range of solvents. This technical guide addresses the critical need for a comprehensive understanding of this compound's solubility. Recognizing the scarcity of publicly available quantitative data, this document provides a dual approach: first, a theoretical analysis of the molecule's structural components to predict its solubility behavior, and second, a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in their own laboratory settings. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology required to effectively utilize this compound in their research endeavors.

Introduction: The Challenge of Solubility Data

This compound is a substituted pyridine derivative whose structure is tailored for subsequent chemical modification.[3] The trifluoromethyl (-CF3) group is known to enhance properties like metabolic stability and binding affinity in drug candidates, while the bromomethyl (-CH2Br) group is a reactive handle for introducing the pyridine scaffold into larger molecules.[3] Despite its importance, specific quantitative solubility data (e.g., in mg/mL or molarity) for this compound is not extensively documented in public literature.

This guide directly confronts this data gap. Instead of merely noting the absence of information, we provide the scientific framework and actionable protocols to generate this critical data. Understanding solubility is not a trivial pursuit; it is fundamental to:

  • Reaction Condition Optimization: Ensuring the substrate is fully dissolved for homogenous reaction kinetics.

  • Purification Strategy: Selecting appropriate solvents for crystallization or chromatography.

  • Formulation Development: Creating stable solutions for biological assays or final product formulation.

  • Safety and Handling: Understanding how the compound will behave in various solvent systems during handling and in case of spills.

This document will first deconstruct the molecule to predict its behavior and then provide the tools to empirically verify these predictions.

Theoretical Solubility Profile: A Structural Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction. By examining the functional groups of this compound, we can infer its likely behavior in different solvent classes.

  • Pyridine Ring: The core is a polar aromatic heterocycle. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This imparts a degree of polarity to the molecule.

  • Trifluoromethyl Group (-CF3): This is a strongly electron-withdrawing and lipophilic group. While it increases the overall molecular weight and size, its primary effect is to increase solubility in non-polar, organic environments and significantly decrease aqueous solubility.[4]

  • Bromomethyl Group (-CH2Br): This functional group adds polarity and is a potential site for reactivity. It does not, however, engage in strong hydrogen bonding.

Predicted Behavior:

  • High Solubility: Expected in moderately polar to polar aprotic organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate. Qualitative data suggests good solubility in solvents like dichloromethane and chloroform.[5][6]

  • Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While the pyridine nitrogen can accept hydrogen bonds, the bulk of the molecule is hydrophobic.

  • Low to Negligible Solubility: Expected in water and non-polar aliphatic solvents like hexane and cyclohexane. The hydrophobic trifluoromethyl group and the overall organic character of the molecule dominate, leading to poor interaction with water molecules.[5] The presence of a basic nitrogen atom suggests that solubility in acidic aqueous solutions might be slightly enhanced due to the formation of a more soluble pyridinium salt.

The interplay of these functional groups is summarized in the diagram below.

G cluster_molecule This compound cluster_properties Influence on Solubility Molecule C₇H₅BrF₃N Pyridine Pyridine Ring Molecule->Pyridine CF3 Trifluoromethyl Group (-CF3) Molecule->CF3 CH2Br Bromomethyl Group (-CH2Br) Molecule->CH2Br Polarity Increases Polarity H-Bond Acceptor Pyridine->Polarity Lipophilicity Increases Lipophilicity Decreases Aqueous Solubility CF3->Lipophilicity Reactivity Increases Polarity Reactive Site CH2Br->Reactivity

Caption: Influence of functional groups on solubility.

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and straightforwardness.[7] This method is recognized by regulatory bodies like the OECD.[8]

The workflow involves creating a saturated solution, allowing it to reach equilibrium, separating the undissolved solid, and then quantifying the concentration of the dissolved compound in the supernatant.

G A Start: Weigh excess compound B Add chosen solvent (e.g., 1 mL) A->B C Equilibrate: Agitate at constant temp. (e.g., 18-24h) B->C D Phase Separation: Centrifuge or filter to remove solid C->D E Sample Supernatant D->E F Dilute sample with mobile phase E->F G Quantify Concentration (e.g., HPLC-UV, LC-MS) F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol (Shake-Flask Method)

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Ethanol, Dichloromethane, Hexane)

  • 2 mL vials with screw caps

  • Vortex mixer and/or orbital shaker

  • Centrifuge with temperature control

  • Calibrated pipettes

  • Syringe filters (0.22 µm, PTFE for organic, PVDF for aqueous)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed 2 mL vial. An amount that is visibly in excess (e.g., 5-10 mg) is sufficient. The key is to ensure solid remains after equilibrium.[7]

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a sufficient time to reach equilibrium. A duration of 18 to 24 hours is standard for most compounds.[9][10]

  • Phase Separation: After equilibration, let the vials stand to allow coarse particles to settle. To remove the remaining undissolved solid, either:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes). This is the preferred method to avoid potential compound adsorption to a filter membrane.

    • Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically compatible 0.22 µm syringe filter into a clean vial.[11]

  • Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant (e.g., 100 µL) into a new vial. Dilute this aliquot with a suitable solvent (typically the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration.[12] A calibration curve must be prepared using standards of known concentrations.

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

    Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Data Presentation and Interpretation

As quantitative data is generated through the protocol above, it should be systematically recorded. The following table serves as a template for researchers to populate with their experimental findings.

Solvent SystemTemperature (°C)Analytical MethodSolubility (mg/mL)Molar Solubility (mol/L)Observations
Deionized Water25HPLC-UVRecord ValueCalculate Valuee.g., Insoluble
Ethanol25HPLC-UVRecord ValueCalculate Valuee.g., Freely Soluble
Dichloromethane25HPLC-UVRecord ValueCalculate Valuee.g., Very Soluble
Toluene25HPLC-UVRecord ValueCalculate Valuee.g., Soluble
Hexane25HPLC-UVRecord ValueCalculate Valuee.g., Insoluble
5% Aqueous HCl25HPLC-UVRecord ValueCalculate Valuee.g., Slightly Soluble

Molecular Weight of C₇H₅BrF₃N: 240.02 g/mol

Conclusion

While readily available quantitative solubility data for this compound is limited, a robust understanding of its behavior can be achieved through a combination of theoretical structural analysis and rigorous experimental determination. This guide provides the foundational principles and a detailed, authoritative protocol based on the industry-standard shake-flask method. By following this methodology, researchers in drug development and chemical synthesis can generate the reliable solubility data necessary to accelerate their projects, optimize reaction and purification conditions, and ensure the safe and effective use of this valuable chemical building block.

References

  • Pipzine Chemicals. (n.d.). 2-Bromomethyl-3-trifluoromethyl-pyridine | CAS 93349-24-7. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 4-Bromomethyl-2-Trifluoromethyl-Pyridine. Retrieved from [Link]

  • Han, J., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Huimeng Bio-tech. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical. Retrieved from [Link]

  • Al-Ghabeish, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • OECD. (2009). OECD Guidelines for the Testing of Chemicals, Section 2, Test No. 222: Earthworm Reproduction Test. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]

  • Autech Industry. (n.d.). The Chemistry Behind the Versatility: 2-Bromo-4-(trifluoromethyl)pyridine. Retrieved from [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-(trifluoromethyl)pyridine. Retrieved from [Link]

Sources

Methodological & Application

Nucleophilic substitution reactions of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Nucleophilic Substitution Reactions of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Introduction: A Privileged Scaffold in Modern Chemistry

The synthesis of novel molecular entities for pharmaceuticals and agrochemicals relies heavily on the availability of versatile, high-value chemical building blocks.[1][2][3] this compound has emerged as a cornerstone intermediate for precisely this purpose. Its structure is a masterful convergence of reactive features: a pyridine ring, whose inherent electron-deficient nature is amplified by a potent trifluoromethyl group, and a highly reactive bromomethyl moiety.

The trifluoromethyl (CF3) group is a celebrated "super substituent" in medicinal chemistry. Its incorporation into drug candidates frequently bestows a range of desirable properties, including enhanced metabolic stability, increased lipophilicity (which can improve membrane permeability), and stronger binding affinity to biological targets.[4][5] The 2-(bromomethyl) group acts as a powerful electrophilic handle, an ideal site for forging new chemical bonds through nucleophilic substitution. This guide provides a detailed exploration of the reactivity of this compound, complete with field-tested protocols for its application in synthesis.

Mechanistic Underpinnings: The Dominance of the Sₙ2 Pathway

The reactivity of this compound is overwhelmingly governed by the Sₙ2 (Substitution, Nucleophilic, bimolecular) mechanism at the benzylic-type carbon of the bromomethyl group.[6][7] Understanding the key tenets of this pathway is crucial for optimizing reaction outcomes.

  • Concerted Mechanism: The Sₙ2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. No intermediate is formed.[7]

  • Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the carbon-bromine bond (180° away). This trajectory minimizes steric hindrance and allows for optimal orbital overlap, leading to an inversion of stereochemistry if the carbon were chiral.[8][9]

  • Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6][9] This means that increasing the concentration of either reactant will accelerate the reaction.

The electronic architecture of this compound makes it exceptionally reactive in Sₙ2 reactions. The electron-withdrawing effects of both the pyridine nitrogen and the 4-position CF3 group create a significant partial positive charge (δ+) on the methylene carbon, making it a prime target for nucleophilic attack. Bromide is an excellent leaving group, readily accommodating a negative charge as it departs.

Caption: General mechanism for the Sₙ2 reaction.

Experimental Protocols and Workflow

The following protocols are designed as robust starting points for the derivatization of this compound. Researchers should note that reaction times and temperatures may require optimization for specific nucleophiles. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

Workflow A Reagent Preparation (Substrate, Nucleophile, Base, Solvent) B Reaction Setup (Inert atmosphere, Temperature control) A->B C Reaction Monitoring (TLC or LC-MS) B->C D Aqueous Work-up (Quench, Extract, Wash) C->D Upon completion E Purification (Column Chromatography or Recrystallization) D->E F Characterization (NMR, MS, IR) E->F

Caption: General experimental workflow for nucleophilic substitution.

Protocol 1: N-Alkylation with a Secondary Amine (e.g., Morpholine)

This protocol details the formation of a carbon-nitrogen bond, a common transformation in the synthesis of bioactive molecules.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous (to make a 0.2 M solution of the substrate)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous acetonitrile.

  • Add potassium carbonate and morpholine to the stirred solution.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic solids, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired tertiary amine.

Protocol 2: S-Alkylation with a Thiol (e.g., Thiophenol)

Thiolates are exceptionally potent nucleophiles for Sₙ2 reactions, typically leading to high yields of thioethers under mild conditions.[10]

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (to make a 0.5 M solution of the substrate)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate in DMF in a flame-dried flask under nitrogen, add thiophenol at room temperature. Stir for 15 minutes to generate the thiolate in situ.

  • Add a solution of this compound in a minimal amount of DMF.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic layers and wash with water (3x) and brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure thioether.[10]

Protocol 3: O-Alkylation with a Phenol (e.g., 4-Methoxyphenol)

The formation of an ether linkage via the Williamson ether synthesis is a fundamental transformation. A base is required to deprotonate the weakly nucleophilic phenol.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous (to make a 0.3 M solution of the substrate)

Procedure:

  • In a flask under a nitrogen atmosphere, combine 4-methoxyphenol, cesium carbonate, and anhydrous acetonitrile.

  • Add the this compound to the suspension.

  • Heat the mixture to 80 °C (reflux) and maintain for 8-12 hours.

  • Monitor the reaction for the disappearance of the starting materials.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with 1 M NaOH (to remove excess phenol), water, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography or recrystallization to obtain the target ether.

Summary of Reaction Parameters

The choice of nucleophile, solvent, and base is critical for achieving high yields and minimizing side reactions. The following table provides a comparative summary for different classes of nucleophiles.

Nucleophile TypeExample NucleophileRecommended BaseRecommended SolventTypical Temp (°C)Typical Yield (%)Product Class
N-Nucleophile Secondary Amine (e.g., Piperidine)K₂CO₃, DIPEAAcetonitrile, THF25 - 6085 - 98Tertiary Amine
S-Nucleophile Thiol (e.g., Benzyl Mercaptan)K₂CO₃, NaHDMF, Acetonitrile0 - 2590 - 99Thioether
O-Nucleophile Phenol (e.g., Phenol)Cs₂CO₃, K₂CO₃Acetonitrile, DMF60 - 10070 - 90Aryl Ether
O-Nucleophile Carboxylate (e.g., Sodium Acetate)None (nucleophile is basic)DMF, DMSO50 - 8075 - 95Ester
C-Nucleophile Malonate Ester (e.g., Diethyl Malonate)NaH, NaOEtTHF, Ethanol25 - 7065 - 85Alkylated Malonate

Conclusion

This compound is a potent and versatile electrophile for constructing a diverse array of molecular architectures. Its high reactivity in Sₙ2 reactions allows for the efficient and predictable formation of C-N, C-S, C-O, and C-C bonds. The protocols and data presented in this guide serve as a comprehensive resource for researchers in drug discovery and materials science, enabling the strategic incorporation of the valuable 4-(trifluoromethyl)pyridin-2-ylmethyl motif into next-generation functional molecules.

References

  • quimicaorganica.org. Nucleophilic substitution reactions in pyridine. quimicaorganica.org. Available from: [Link].

  • Chemistry LibreTexts. 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). Chemistry LibreTexts. 2023. Available from: [Link].

  • ResearchGate. On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF. ResearchGate. Available from: [Link].

  • The Organic Chemistry Tutor. SN2 Reaction Mechanisms. YouTube. 2021. Available from: [Link].

  • Ukai H, et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link].

  • Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. 2021. Available from: [Link].

  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. 2023. Available from: [Link].

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link].

  • Google Patents. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine. Google Patents.
  • ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available from: [Link].

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available from: [Link].

  • Balakumar A, et al. Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. Available from: [Link].

  • Organic Chemistry Tutor. Can You Solve These SN2 Problems?. YouTube. 2022. Available from: [Link].

  • ResearchGate. (PDF) Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. Available from: [Link].

  • ChemistryViews. S-Trifluoromethylation of Aromatic Thiols. ChemistryViews. 2024. Available from: [Link].

  • Master Organic Chemistry. The SN2 Reaction Mechanism. Master Organic Chemistry. 2012. Available from: [Link].

  • Chad's Prep. 7.1 SN2 Reaction | Organic Chemistry. YouTube. 2020. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link].

  • Ruhr-Universität Bochum. Di- and Trifluoromethyl(thiol)ations. Ruhr-Universität Bochum. 2021. Available from: [Link].

Sources

Application Note: 2-(Bromomethyl)-4-(trifluoromethyl)pyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists in the agrochemical and pharmaceutical sectors. It addresses the specific handling, synthesis, and application of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine , a critical fluorinated building block.

Executive Summary

The incorporation of trifluoromethyl (-CF₃) groups into heteroaromatic rings is a cornerstone strategy in modern agrochemical design.[1] The This compound (CAS 1227606-71-4) scaffold serves as a highly reactive electrophile, enabling the introduction of the [4-(trifluoromethyl)pyridin-2-yl]methyl moiety. This structural motif acts as a bioisostere for benzyl groups, offering enhanced lipophilicity (


), improved metabolic stability against oxidative degradation, and optimized binding affinity in active ingredients (AIs) such as SDHI fungicides and MET-kinase inhibiting herbicides.

This guide details the synthesis, stabilization, and nucleophilic coupling of this intermediate, providing a robust workflow for lead optimization and scale-up.

Chemical Identity & Properties

PropertySpecification
Chemical Name This compound
CAS Number 1227606-71-4
Molecular Formula C₇H₅BrF₃N
Molecular Weight 240.02 g/mol
Appearance Low-melting solid or viscous oil (purity dependent)
Storage 2–8°C, under Argon/Nitrogen (Hygroscopic, Light Sensitive)
Hazards Lachrymator , Skin Corrosive (Cat 1B), Acute Toxicity

Critical Handling Note: Like many benzylic-type bromides, this compound is a potent lachrymator and skin irritant. All operations must be conducted in a well-ventilated fume hood.

Synthetic Utility & Mechanism

The utility of this compound lies in its dual-functional nature:

  • Electrophilic Center (C2-CH₂Br): The bromine atom is activated by the electron-deficient pyridine ring, making it highly susceptible to S_N2 reactions with nucleophiles (phenols, amines, thiols).

  • Lipophilic Anchor (C4-CF₃): The trifluoromethyl group at C4 strongly withdraws electrons, lowering the pKa of the ring nitrogen and increasing the overall lipophilicity of the final molecule, which aids in penetrating waxy plant cuticles or insect exoskeletons.

Reaction Pathway Diagram

The following diagram illustrates the synthesis of the reagent and its downstream application in creating a generic agrochemical ether linkage.

G cluster_conditions Critical Process Parameters Start 2-Methyl-4-(trifluoromethyl)pyridine (Precursor) Intermediate This compound (Active Electrophile) Start->Intermediate Wohl-Ziegler Bromination (Ref 1, 2) Reagent NBS, Radical Initiator (AIBN/BPO) Reagent->Start Product Target Agrochemical Scaffold (Ether/Amine Linkage) Intermediate->Product S_N2 Coupling (Base: K2CO3/NaH) Nucleophile Nucleophile (Nu-H) (Phenol/Amine/Thiol) Nucleophile->Product Cond1 Solvent: PhCF3 or CCl4 Temp: Reflux Cond1->Start Cond2 Avoid Over-bromination (Stop at ~90% Conv.) Cond2->Intermediate

Figure 1: Synthetic workflow from precursor methylation to active electrophile generation and coupling.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Generate the brominated intermediate via Wohl-Ziegler radical bromination. Scale: 10.0 mmol basis.

Reagents:

  • 2-Methyl-4-(trifluoromethyl)pyridine (1.61 g, 10 mmol)

  • N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) [Recrystallize before use]

  • AIBN (Azobisisobutyronitrile) (0.08 g, 0.5 mmol) or Benzoyl Peroxide

  • Solvent: Benzotrifluoride (PhCF₃) (Preferred green alternative to CCl₄) or Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a nitrogen line.

  • Charging: Add the pyridine precursor and solvent (20 mL). Degas the solution by bubbling nitrogen for 10 minutes (oxygen inhibits radical reactions).

  • Initiation: Add NBS and AIBN in one portion.

  • Reaction: Heat the mixture to reflux (approx. 80–85°C).

    • Visual Cue: The reaction often turns orange/brown initially and fades to pale yellow as succinimide precipitates.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS. Stop reaction when conversion reaches ~90-95% to prevent the formation of the dibromo byproduct (2-(dibromomethyl)-4-(trifluoromethyl)pyridine), which is difficult to separate.

  • Workup: Cool to room temperature. Filter off the solid succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can often be used directly. If high purity is required, purify via rapid silica gel chromatography (0-10% EtOAc in Hexanes).

    • Stability Note: Do not store on silica; elute quickly to prevent hydrolysis.

Protocol B: Agrochemical Coupling (S_N2 Etherification)

Objective: Link the TFMP group to a phenol (simulating a herbicide/fungicide core). Model Reaction: Coupling with 4-chlorophenol.

Reagents:

  • This compound (1.0 eq)[2][3]

  • 4-Chlorophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Procedure:

  • Activation: In a reaction vial, dissolve 4-chlorophenol in DMF. Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.

  • Addition: Add the bromomethyl pyridine solution dropwise.

    • Exotherm Control: The reaction is exothermic. For larger scales (>10g), use an ice bath during addition.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by HPLC or TLC.

  • Quench: Pour the mixture into ice-water (1:5 ratio). The product usually precipitates as a solid.

  • Isolation: Filter the solid or extract with Ethyl Acetate. Wash organic layer with water and brine (critical to remove DMF).

  • Yield: Expected yield >85%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Step A) Old/Wet NBS or Oxygen inhibitionRecrystallize NBS from water; dry thoroughly. Ensure strict N₂ atmosphere.
Dibromo Byproduct Reaction time too long or excess NBSStop reaction at 90% conversion. Use 0.95 eq of NBS.
Hydrolysis (OH product) Wet solvents or silica exposureUse anhydrous solvents. Flash chromatography must be rapid. Store product in desiccator.
Dark Coloration Decomposition of pyridine ringAvoid temperatures >100°C. The CF₃ group stabilizes the ring, but the CH₂Br is sensitive.

References

  • Wohl-Ziegler Bromination Mechanism: Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds."[4] Chemical Reviews, 1948.

  • Trifluoromethylpyridine in Agrochemicals: Tsukamoto, M., et al. "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[1] Journal of Pesticide Science, 2021.

  • Radical Bromination in PhCF3: Ogawa, A., et al. "Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene." Journal of Organic Chemistry, 2010.

  • General Synthesis of Pyridyl Ethers: "Process for the preparation of 2-substituted pyridines." World Intellectual Property Organization, WO2009103478.

Sources

Application Note: Experimental Protocols for 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the operational framework for utilizing 2-(Bromomethyl)-4-(trifluoromethyl)pyridine (CAS: 157869-15-3 / Analogous structures).[1] This compound is a high-value "warhead" intermediate used to introduce the lipophilic, metabolically stable 4-trifluoromethylpyridine motif into drug candidates.[1] Due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the 4-


 group, the 2-bromomethyl position exhibits heightened electrophilicity compared to standard benzyl bromides.[1] This guide prioritizes safety (lachrymatory hazards), stability management, and optimized 

reaction protocols.

Part 1: Molecular Profile & Reactivity Dynamics

To optimize reaction yields, one must understand the electronic environment of the molecule.

Electronic Activation

The reactivity of the methylene bromide (


) is governed by two major factors:
  • Inductive Withdrawal (

    
    ):  The trifluoromethyl group at C4 is strongly electron-withdrawing.[1][2] This pulls electron density away from the ring, and by extension, the C2-position.[1]
    
  • Resonance Effect: The pyridine nitrogen (electron-deficient) further activates the C2-methyl group.[1]

Consequence: The benzylic carbon is highly susceptible to nucleophilic attack (


). However, this also makes the proton on the methylene group more acidic, increasing the risk of base-mediated elimination or oxidative degradation.[1]
The "Self-Quench" Instability

A common failure mode in picolyl halide chemistry is intermolecular polymerization.[1] The pyridine nitrogen of Molecule A acts as a nucleophile, attacking the bromomethyl group of Molecule B, forming an insoluble pyridinium salt polymer.

  • Mitigation: The 4-

    
     group reduces the basicity of the pyridine nitrogen, making this compound more stable than its electron-rich analogs (e.g., 4-methoxy), but storage at low temperature in non-polar solvents is still required.[1]
    

Part 2: Safety & Handling Protocols (Mandatory)[3]

Hazard Class: Severe Lachrymator, Corrosive, Vesicant.

Containment Strategy
  • Engineering Controls: All operations, including weighing and aliquoting, must occur within a certified chemical fume hood.

  • Neutralization Trap: Place a beaker of 10% aqueous ammonium hydroxide or ethanolamine in the hood to neutralize vapors during transfer.

  • PPE: Double nitrile gloves (0.11 mm min) or Silver Shield® gloves. Standard lab coat and chemical splash goggles.

Spill Management[1]
  • Do NOT wipe with paper towels (increases surface area for vaporization).

  • Quench: Cover spills with a slurry of sand and 10% ethanolic amine (e.g., ethanolamine or diethylamine) to chemically consume the alkyl halide before cleanup.

Part 3: Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (General Procedure)

Target: Synthesis of tertiary amines for receptor modulation.

Rationale: The high reactivity of the bromide allows for mild conditions. Strong bases (e.g., NaH) are generally unnecessary and may cause side reactions (elimination). Inorganic carbonate bases are preferred.

Materials
  • Electrophile: this compound (1.0 equiv).[1]

  • Nucleophile: Secondary amine (1.1 – 1.2 equiv).

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 – 3.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Additive: Potassium Iodide (KI) (0.1 equiv) – Optional Finkelstein catalyst.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend the amine (1.1 equiv) and

    
     (3.0 equiv) in MeCN (0.1 M concentration relative to bromide).
    
  • Addition: Cool the suspension to

    
     (ice bath). Add the this compound (1.0 equiv) dropwise as a solution in minimal MeCN.[1]
    
    • Note: Dropwise addition prevents localized high concentrations that could favor bis-alkylation (if primary amines were used) or exotherms.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check via TLC or LC-MS.[1] The bromide spot should disappear.

  • Workup (Aqueous):

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with saturated

      
       (2x) and Brine (1x).
      
    • Critical: Avoid acidic washes if your product is acid-sensitive, though the pyridine ring makes the product basic.[1]

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography (typically Hexanes/EtOAc or DCM/MeOH).
    
Protocol B: C-Alkylation with Active Methylenes

Target: Synthesis of chain-extended intermediates.[1]

Rationale: Carbon nucleophiles require stronger bases. Sodium Hydride (NaH) is standard, but temperature control is vital to prevent polymerization of the pyridine starting material.

Materials
  • Nucleophile: Diethyl malonate or similar active methylene (1.2 equiv).

  • Base: NaH (60% dispersion in oil) (1.3 equiv).

  • Solvent: THF (anhydrous) or DMF (

    
     to RT).
    
Step-by-Step Methodology
  • Deprotonation: Suspend NaH in anhydrous THF at

    
    . Add the nucleophile dropwise. Evolution of 
    
    
    
    gas will occur. Stir for 30 mins at
    
    
    to ensure complete anion formation.
  • Addition: Add this compound (1.0 equiv) in THF dropwise to the enolate solution at

    
    .
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to RT.
    
    • Warning: Do not heat above

      
       unless necessary; thermal instability is a risk.
      
  • Quench: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc, dry, and concentrate.

Part 4: Data Summary & Optimization Logic

Solvent & Base Selection Matrix
Nucleophile TypePreferred SolventPreferred BaseTemperatureNotes
Amine (

)
MeCN, DCM

, DIPEA,


Exothermic; add electrophile slowly.[1]
Thiol DMF, THF

,


Oxidation risk (disulfide); degas solvents.
Phenol/Alcohol DMF, Acetone

,


Requires Finkelstein catalyst (KI) often.
Carbon (Enolate) THF, DMFNaH, LiHMDS

Strict anhydrous conditions required.
Workflow Optimization Diagram

ReactionLogic Start Start: Select Nucleophile IsAmine Is Nucleophile an Amine? Start->IsAmine IsCarbon Is Nucleophile Carbon? IsAmine->IsCarbon No CondAmine Use MeCN + K2CO3 Temp: 0°C to RT IsAmine->CondAmine Yes CondCarbon Use THF + NaH Temp: 0°C (Strict) IsCarbon->CondCarbon Yes CondGen Use DMF + Cs2CO3 Add KI Catalyst IsCarbon->CondGen No (O/S-Nu) Workup Workup: Aq. NaHCO3 / EtOAc CondAmine->Workup CondCarbon->Workup CondGen->Workup Purify Purification: Flash Column Workup->Purify

Figure 1: Decision logic for selecting reaction conditions based on nucleophile class.[1] Blue diamonds represent decision points; Green boxes indicate optimized conditions.[1]

Part 5: Troubleshooting & Stability

Common Failure Modes
  • Black Tar Formation:

    • Cause: Polymerization of the starting material or decomposition due to excessive heat.

    • Solution: Store starting material as a dilute solution in DCM or Toluene at

      
      .[1] Do not store neat oil at RT.
      
  • Low Yield (Hydrolysis):

    • Cause: Wet solvents. The benzylic bromide hydrolyzes to the alcohol (2-hydroxymethyl-4-trifluoromethylpyridine) rapidly in the presence of water and base.[1]

    • Solution: Use anhydrous solvents and flame-dried glassware.[1]

Storage[1][4]
  • Condition: Store under Argon/Nitrogen at

    
    .
    
  • Stabilizer: If storing for long periods, conversion to the hydrobromide salt (solid) is recommended, though this requires neutralization before use in base-sensitive reactions.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10433604, this compound.[1] Retrieved from [Link]

  • Löbmann, P. et al.Nucleophilic Substitution of 2-(Chloromethyl)pyridines: Influence of Electronic Effects. (General reactivity context for picolyl halides).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for CAS 157012-48-7 Synthesis & Optimization Applicable Compound: 2-(Bromomethyl)-4-(trifluoromethyl)pyridine Precursor: 2-Methyl-4-(trifluoromethyl)pyridine (CAS 108464-00-4) Reaction Type: Wohl-Ziegler Radical Bromination

Introduction: The Stability Paradox

You are likely accessing this guide because you are experiencing one of two failures: low yield due to decomposition or high impurity levels (dibromination) .

The synthesis of This compound presents a classic "stability paradox." The electron-withdrawing trifluoromethyl (-CF


) group at the C4 position deactivates the pyridine ring, making the benzylic C-H abstraction at C2 slower than in simple picolines. However, once formed, the product is highly susceptible to self-quaternization  (intermolecular attack of the pyridine nitrogen on the alkyl bromide) and hydrolysis, particularly on silica gel.

This guide moves beyond standard literature to provide a robust, scalable process optimized for stability and purity.

Part 1: The Gold Standard Protocol (Green Chemistry Adapted)

We have phased out Carbon Tetrachloride (CCl


) due to toxicity and ozone depletion.[1] The recommended solvent is Benzotrifluoride (PhCF

)
, which mimics the boiling point and polarity of CCl

but allows for better radical propagation than Acetonitrile in thermal conditions.
Reaction Stoichiometry
ComponentRoleEquivalents (Eq)Notes
Starting Material Substrate1.02-Methyl-4-(trifluoromethyl)pyridine
NBS Bromine Source0.95 - 1.0 CRITICAL: Do NOT use excess.
AIBN Radical Initiator0.05 - 0.10Add in two portions (0.05 at t=0, 0.05 at t=2h).
PhCF

Solvent10-15 VolumesDegassed (Sparged with Argon).
Step-by-Step Methodology
  • Degassing: Dissolve starting material in PhCF

    
    . Sparge with Argon for 15 minutes. Oxygen acts as a radical trap and will stall the reaction.
    
  • Addition: Add NBS (0.95 eq) and the first portion of AIBN (0.05 eq).

  • Activation: Heat to mild reflux (approx. 100-102°C internal temp). The reaction should turn orange/red (active Br

    
    ) and then fade to pale yellow as succinimide precipitates.
    
  • Monitoring (The 85% Rule): Monitor by HPLC or 1H-NMR every hour.

    • STOP the reaction when conversion reaches 85-90%.

    • Reasoning: Pushing to 100% conversion drastically increases the formation of the dibromo-impurity , which is nearly impossible to separate chromatographically.

  • Work-up: Cool to 0°C. Filter off the solid succinimide. Evaporate solvent < 40°C .

Part 2: Troubleshooting & Optimization (FAQ)

Q1: My product degrades on the silica column. How do I purify it?

Diagnosis: The pyridine nitrogen is basic enough to interact with acidic silanols on standard silica gel, leading to streaking and decomposition (hydrolysis to the alcohol).

The Solution: "Neutralize and Rush"

  • Pre-treat Silica: Slurry your silica gel with 1-2% Triethylamine (Et

    
    N) in Hexanes before packing the column. This caps the acidic sites.
    
  • Eluent: Use Hexanes/Ethyl Acetate (gradient). Avoid Methanol, which promotes nucleophilic displacement.

  • Alternative: If the impurity profile allows, skip chromatography. Dissolve the crude residue in diethyl ether and bubble dry HBr gas to precipitate the Hydrobromide Salt . The salt form is significantly more stable for long-term storage.

Q2: I see a significant "dibromo" impurity (approx. 10-15%). How do I remove it?

Diagnosis: You likely used excess NBS or ran the reaction too long. The second bromination is faster once the concentration of starting material drops.

Corrective Action:

  • Prevention: Strictly limit NBS to 0.95 equivalents.

  • Purification: The dibromo impurity is less polar. A careful gradient flush (100% Hexanes → 5% EtOAc) on neutral alumina (instead of silica) can achieve separation. If the level is >10%, discard and restart; separation is yield-destructive.

Q3: The reaction stalls at 50% conversion. Should I add more initiator?

Diagnosis: The radical chain has likely terminated due to oxygen ingress or initiator depletion (AIBN half-life at 100°C is short).

Corrective Action:

  • Check the color.[2][3] If the solution is completely colorless but NBS solid remains, the chain has broken.

  • Cool slightly, add 0.05 eq fresh AIBN, resparge with Argon for 5 mins, and reheat.

  • Light Assist: If thermal initiation fails, irradiate the flask with a 500W Tungsten lamp or Blue LED (450nm) to photochemically cleave the NBS.

Part 3: Mechanistic Visualization

Understanding the radical cycle is crucial for troubleshooting. The diagram below illustrates the competition between the desired propagation and the side-reactions (Termination/Over-bromination).

WohlZiegler Start Start: 2-Methyl-4-(CF3)pyridine BenzylicRad Benzylic Radical (Intermediate) Start->BenzylicRad + Br• / - HBr NBS NBS (Bromine Source) BrRad Br• Radical NBS->BrRad Initiation (AIBN/Heat) Succinimide Succinimide (Byproduct) NBS->Succinimide After Br transfer Product Product: 2-(Bromomethyl)-4-(CF3)pyridine BenzylicRad->Product + Br2 (from NBS) Product->BenzylicRad Side Reaction Dibromo Impurity: Dibromomethyl species Product->Dibromo Over-reaction (Excess NBS)

Figure 1: Radical chain propagation and the critical branching point for dibromo-impurity formation.

Part 4: Troubleshooting Logic Flow

Use this decision tree to determine your next step based on TLC/HPLC data.

Troubleshooting Check Check Reaction (TLC/HPLC) Status What is the status? Check->Status LowConv < 50% Conversion Status->LowConv GoodConv 85-90% Conversion Status->GoodConv OverConv > 95% Conversion (Dibromo present) Status->OverConv Action1 Add 0.05 eq AIBN Check O2 exclusion LowConv->Action1 Action2 STOP IMMEDIATELY Cool to 0°C GoodConv->Action2 Action3 Restart or purify on Neutral Alumina OverConv->Action3

Figure 2: Decision matrix for reaction monitoring to maximize yield and minimize impurities.

References

  • Djerassi, C. (1948).[4] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination: A Comparison of Solvents. Tetrahedron, 65(22), 4429-4439. Link

  • BenchChem Protocols. (2025). Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note. BenchChem Technical Library. Link

  • Cuzan, O., et al. (2014).[4][5] 2,6-Bis(bromomethyl)pyridine crystal structure and stability. Acta Crystallographica Section E, E70, o4.[5] Link

Sources

Stability of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide for 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Executive Summary

This compound (CAS: 175205-81-9) is a highly electrophilic building block used primarily for introducing the 4-(trifluoromethyl)pyridyl-2-methyl motif into pharmacophores.[1] Its stability is governed by the electron-withdrawing nature of the trifluoromethyl group and the pyridine ring, which significantly activates the benzylic bromine towards nucleophilic substitution (


).

This guide addresses critical stability concerns, specifically solvolysis in protic media and shelf-life degradation.

Solvent Compatibility Matrix

Core Directive: This compound is an alkylating agent. It will react with nucleophilic solvents. Use the table below to select the appropriate medium for your application.

Solvent ClassSuitabilityRisk LevelTechnical Notes
Chlorinated (DCM, CHCl

, DCE)
Excellent LowRecommended storage/reaction solvent. High solubility; inert to the electrophilic center. Ensure solvents are acid-free (stabilized with amylene, not ethanol).
Aromatic (Toluene, Benzene)Good LowSuitable for heating. Non-polar nature prevents ionization of the C-Br bond, suppressing side reactions.
Ethers (THF, Dioxane, MTBE)Moderate Low-MediumMust be anhydrous. Peroxides or moisture will trigger rapid hydrolysis. THF can ring-open under highly Lewis-acidic conditions (rare here).
Polar Aprotic (DMF, DMSO, DMAc)Conditional MediumUse Fresh/Dry Only. These solvents enhance nucleophilicity. If traces of water are present, hydrolysis accelerates 10-100x compared to non-polar solvents.
Alcohols (MeOH, EtOH, IPA)FORBIDDEN Critical Do NOT use. Rapid solvolysis occurs to form the corresponding ether (e.g., methyl ether in MeOH) via

/

mechanisms.
Water FORBIDDEN Critical Rapid hydrolysis to 2-(hydroxymethyl)-4-(trifluoromethyl)pyridine and HBr.

Critical Degradation Pathways (Visualized)

The primary instability arises from the "Benzylic Activation" effect. The electron-deficient pyridine ring makes the methylene carbon highly susceptible to attack by weak nucleophiles (like water or alcohols).

DegradationPathways cluster_legend Reaction Legend Start 2-(Bromomethyl)-4- (trifluoromethyl)pyridine HydrolysisProduct 2-(Hydroxymethyl)-4- (trifluoromethyl)pyridine (Alcohol Impurity) Start->HydrolysisProduct Hydrolysis (Fast) EtherProduct Alkoxymethyl-pyridine (Ether Impurity) Start->EtherProduct Solvolysis (Fast) HBr HBr (Acid) (Autocatalyst) Start->HBr Byproduct Water Water (H₂O) (Moisture in air/solvent) Water->HydrolysisProduct Alcohol Alcohol (ROH) (Solvent or stabilizer) Alcohol->EtherProduct HBr->Start Promotes further degradation (Acid catalysis) key Blue: Starting Material | Red: Incompatible Reagents | Yellow: Degradation Products

Figure 1: Solvolysis pathways. Note that the HBr byproduct is acidic and can catalyze further decomposition or interfere with acid-sensitive steps in your synthesis.

Troubleshooting & FAQs

Q1: The material has turned from a clear oil/white solid to a yellow/brown liquid. Is it still usable?

Diagnosis: The color change indicates the liberation of Hydrogen Bromide (HBr) and potential oligomerization. The HBr oxidizes slightly to form bromine (


), causing the yellow/brown tint.
Action Plan: 
  • Check Purity: Run a TLC (Hexane/EtOAc). The alcohol degradation product is significantly more polar (lower

    
    ) than the bromide.
    
  • Purification: If degradation is <10%:

    • Dissolve in DCM.

    • Wash rapidly with cold, saturated aqueous

      
       (to neutralize HBr).
      
    • Dry over

      
       and concentrate immediately.
      
    • Note: Do not store after washing; use immediately.

Q2: I see a new spot on TLC after stirring in Methanol/Ethanol.

Diagnosis: You have synthesized the alkyl-ether. Mechanism: The solvent acted as a nucleophile. Solution: This is irreversible. You must restart the experiment using an inert solvent like DCM or Acetonitrile. If a protic solvent is required for a subsequent step, add the bromide last or as a solution in an inert co-solvent.

Q3: Can I store a stock solution in DMSO?

Recommendation: No. Reasoning: DMSO is hygroscopic. Even "anhydrous" DMSO absorbs atmospheric moisture rapidly. The dissolved water will hydrolyze the bromide over hours/days. Furthermore, DMSO can act as an oxidant (Kornblum oxidation type reactivity) towards benzylic halides upon heating, potentially converting the


 to an aldehyde.
Alternative:  Store as a solid (or neat oil) under Argon at -20°C.
Q4: Why is the yield low when reacting with an amine?

Diagnosis: Competition between the amine (nucleophile) and moisture (nucleophile). Fix:

  • Ensure the amine is dry.

  • Use a non-nucleophilic base (e.g., DIPEA,

    
    ) to scavenge the HBr produced.
    
  • Critical: If using a hydrochloride salt of an amine, do not use alcohols to solubilize it. Use DMF or Acetonitrile.

Standard Operating Procedure (SOP): Handling & Storage

Objective: Maximize shelf-life and reaction integrity.

HandlingSOP Receipt 1. Receipt of Material Inspect 2. Visual Inspection (Colorless/White?) Receipt->Inspect Store 3. Storage (-20°C, Argon, Desiccator) Inspect->Store Pass Purify/Discard Purify/Discard Inspect->Purify/Discard Fail (Yellow/Brown) Use 4. Usage Store->Use Warm to RT in desiccator SolventSelect 5. Solvent Selection (DCM/Tol/ACN) Use->SolventSelect Quench 6. Quench/Workup (Neutralize HBr) SolventSelect->Quench Post-Reaction

Figure 2: Recommended workflow for handling moisture-sensitive alkylating agents.

Storage Protocol:

  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use.

  • Container: Amber glass vials with Teflon-lined caps. (Prevents light degradation and cap corrosion by HBr).

References

  • ChemicalBook. (2025).[2][3] 2-Fluoro-4-(trifluoromethyl)pyridine Safety Data Sheet (SDS). Link

  • Fisher Scientific. (2025).[2][4] 2-Bromo-4-(trifluoromethyl)pyridine Safety Data Sheet. Link

  • Sigma-Aldrich. (2023).[1][5][6] 2-Bromo-6-(bromomethyl)pyridine Safety Data Sheet. Link

  • National Institutes of Health (NIH). (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. Link

  • Organic Chemistry Portal. (2012). Halogenation of Primary Alcohols. Link

Sources

Technical Support Center: Navigating Base Selection in Reactions with 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-(Bromomethyl)-4-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. Here, we will explore the critical role of base selection in directing the outcome of your reactions, ensuring high yield and purity.

Introduction: The Dual Reactivity of this compound

This compound is a highly valuable reagent in medicinal chemistry and materials science. Its utility stems from the presence of two key reactive features: the electrophilic bromomethyl group, primed for nucleophilic substitution, and the electron-deficient pyridine ring, a result of the powerful electron-withdrawing trifluoromethyl group. This electronic arrangement makes the bromomethyl group an excellent leaving group, facilitating reactions with a wide range of nucleophiles, particularly amines, to form C-N bonds.

The success of these alkylation reactions is critically dependent on the choice of base. The base plays a dual role: it deprotonates the nucleophile, increasing its nucleophilicity, and it neutralizes the hydrogen bromide (HBr) generated during the reaction, driving the equilibrium towards the product. However, an injudicious choice of base can lead to a host of side reactions, including elimination, over-alkylation, and solvent participation. This guide will provide the expertise to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in the N-alkylation of an amine with this compound?

A1: The primary role of the base is to facilitate the nucleophilic substitution reaction. In the N-alkylation of a primary or secondary amine, the base deprotonates the amine, enhancing its nucleophilicity. Following the substitution reaction, the base neutralizes the HBr byproduct, preventing the protonation of the starting amine or the product, which would render them unreactive.[1]

Q2: How does the strength of the base (pKa) impact the reaction?

A2: The base must be strong enough to effectively deprotonate the nucleophile and neutralize the generated HBr. A general rule is to select a base whose conjugate acid has a pKa higher than the pKa of the protonated nucleophile. However, excessively strong and sterically hindered bases can promote unwanted elimination reactions.

Q3: Can I use an amine base, like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

A3: Yes, tertiary amine bases are commonly used. They are effective at scavenging the HBr produced. However, it is crucial to consider their potential drawbacks. Being nucleophilic themselves, they can compete with the desired nucleophile, leading to the formation of a quaternary ammonium salt with the electrophile. This is particularly relevant with less hindered tertiary amines. DIPEA, being more sterically hindered, is often a better choice to minimize this side reaction.

Q4: What are the advantages of using inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)?

A4: Inorganic carbonate bases are widely used due to their low cost, ease of removal (filtration), and non-nucleophilic nature.[2] They are sufficiently basic to drive the reaction forward without introducing the risk of competing N-alkylation that can occur with amine bases. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility in organic solvents.

Q5: Can the pyridine nitrogen on the substrate itself act as a base?

A5: The pyridine nitrogen in this compound is significantly less basic due to the strong electron-withdrawing effect of the trifluoromethyl group. Therefore, its ability to act as a base is negligible in the context of these reactions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting & Optimization
Low or No Reaction Insufficiently Basic Conditions: The chosen base may not be strong enough to deprotonate the nucleophile or effectively neutralize HBr.- Switch to a stronger base. For example, if using K₂CO₃, consider switching to Cs₂CO₃ or a stronger inorganic base like potassium hydroxide (KOH). - Ensure the reaction is anhydrous, as water can hydrolyze the electrophile and consume the base.
Poor Solubility of the Base: An inorganic base that is poorly soluble in the reaction solvent will have limited effectiveness.- Use a solvent in which the base has better solubility (e.g., DMF, DMSO). - Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the solid base and the dissolved reactants.
Formation of an Elimination Byproduct Strong, Sterically Hindered Base: Bulky bases, such as tert-butoxide, can preferentially abstract a proton from the bromomethyl group, leading to an E2 elimination to form a methylidene intermediate.[3][4][5]- Switch to a less sterically hindered base, such as K₂CO₃ or DIPEA. - Lower the reaction temperature, as elimination reactions often have a higher activation energy than substitution reactions.
Over-alkylation of the Nucleophile Nucleophile with Multiple Reactive Sites: If the nucleophile has more than one site that can be alkylated, and the initially formed product is still nucleophilic, it can react further with the electrophile.- Use a stoichiometry with a slight excess of the nucleophile. - Add the this compound slowly to the reaction mixture to maintain a low concentration of the electrophile. - If possible, protect other nucleophilic sites on your starting material.
Formation of Quaternary Ammonium Salt Use of a Nucleophilic Amine Base: Tertiary amine bases like triethylamine can compete with the intended nucleophile for the electrophile.- Switch to a more sterically hindered amine base like DIPEA. - Use a non-nucleophilic inorganic base such as K₂CO₃ or Cs₂CO₃.[2]
Reaction with Solvent Nucleophilic Solvent: Solvents such as alcohols or water can act as nucleophiles, leading to the formation of ether or alcohol byproducts.- Use a non-nucleophilic, aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or tetrahydrofuran (THF). - Ensure all reagents and glassware are thoroughly dried.

Data-Driven Base Selection

The choice of base can significantly impact the yield of the desired N-alkylated product. Below is a comparative table summarizing the general applicability of common bases for this transformation.

Base pKa of Conjugate Acid Typical Solvents Advantages Potential Issues
Potassium Carbonate (K₂CO₃) 10.3MeCN, DMF, AcetoneInexpensive, non-nucleophilic, easy to remove.Limited solubility in some organic solvents.
Cesium Carbonate (Cs₂CO₃) 10.3MeCN, DMF, THFHigher solubility than K₂CO₃, often leads to higher yields.More expensive than K₂CO₃.
Potassium Hydroxide (KOH) 15.7Alcohols, DMSOStrong base, effective for weakly nucleophilic amines.Can promote elimination and hydrolysis of the electrophile.
Triethylamine (TEA) 10.8DCM, THF, MeCNSoluble in most organic solvents.Can act as a competing nucleophile.
Diisopropylethylamine (DIPEA) 11.0DCM, THF, MeCNSterically hindered, reducing its nucleophilicity.More expensive than TEA.
Sodium Hydride (NaH) ~35THF, DMFVery strong base, useful for deprotonating weakly acidic N-H bonds.Highly reactive, requires careful handling (anhydrous conditions). Can promote elimination.

pKa values are approximate and can vary with the solvent.[6][7][8]

Experimental Protocols

General Protocol for N-Alkylation using Potassium Carbonate
  • To a solution of the amine (1.0 eq) in anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) (0.1-0.5 M) is added potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • The mixture is stirred at room temperature for 10-15 minutes.

  • A solution of this compound (1.0-1.2 eq) in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 50-80 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography.

General Protocol for N-Alkylation using Diisopropylethylamine (DIPEA)
  • To a solution of the amine (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M) is added diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • The mixture is cooled to 0 °C.

  • A solution of this compound (1.0-1.2 eq) in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is diluted with the solvent and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Visualizing Reaction Pathways

Desired N-Alkylation Pathway

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Neutralization Nucleophile R-NH₂ Deprotonated_Nucleophile R-NH⁻ Nucleophile->Deprotonated_Nucleophile Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Final_Salt Base-H⁺Br⁻ Base->Final_Salt Electrophile This compound Product N-Alkylated Product Deprotonated_Nucleophile->Product SN2 Electrophile->Product Bromide Br⁻ HBr HBr HBr->Final_Salt

Caption: General workflow for the N-alkylation reaction.

Potential Side Reactions

G cluster_elimination Elimination (E2) cluster_overalkylation Over-alkylation cluster_quat_salt Quaternary Salt Formation Start This compound Elimination_Product Methylidene Intermediate Start->Elimination_Product Over_Alkylated_Product Di-alkylated Product Start->Over_Alkylated_Product Quat_Salt Quaternary Ammonium Salt Start->Quat_Salt Bulky_Base Strong, Bulky Base Bulky_Base->Elimination_Product Product N-Alkylated Product Product->Over_Alkylated_Product Amine_Base Tertiary Amine Base Amine_Base->Quat_Salt

Caption: Common side reactions influenced by the choice of base.

References

  • Krasavin, M., Shkavrov, S. V., & Kravchenko, D. V. (2006). Preparation and Chemical Behavior of 2-(tert-Butoxycarbonyl)
  • de Oliveira, R. B., et al. (2018). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 83(23), 14536–14547.
  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.
  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 75, 189-198.
  • Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides in ionic liquids. Synthesis, 2004(02), 208-212.
  • Ghosh, S. C., et al. (2016). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions.
  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • Koehler, B. (2016). Answer to "Why n-alkylation is more favorable than o-alkyation ?".
  • quimicaorganica.org. (n.d.).
  • Beller, M., et al. (2017). An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Department of Chemistry.
  • Cho, S. H., et al. (2020). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 142(38), 16215–16221.
  • Larhed, M., et al. (2001). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 66(22), 7434–7437.
  • Rovis, T., et al. (2010). N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides. Organic Letters, 12(6), 1236–1239.
  • BenchChem. (2025).
  • NCERT. (n.d.). Amines.
  • Stýskala, J., et al. (2022). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 27(15), 4987.
  • Lipshutz, B. H., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(15), 3734–3737.
  • Ashenhurst, J. (2012, September 12).
  • Claramunt, R. M., et al. (2019). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Magnetic Resonance in Chemistry, 57(10), 805-812.
  • Organic Chemistry Portal. (2022, December 24).
  • Williams, R. (n.d.).
  • LibreTexts Chemistry. (2023, August 5). 7.
  • Al-Hourani, B. J., et al. (2018). Regioselective N-alkylation of imidazo[4,5- b]pyridine-4-oxide derivatives: an experimental and DFT study. Journal of Molecular Structure, 1157, 56-65.
  • Watson, D. A., et al. (2018). Harnessing Alkyl Pyridinium Salts as Electrophiles in Deaminative Alkyl-Alkyl Cross-Couplings.
  • BenchChem. (2025). A Comparative Guide to 2-(Bromomethyl)
  • Evans, D. A. (n.d.). pKa Values of Common Bases. Harvard University.
  • Glaser, R. (2023, July 11). Revisiting Elimination Reactions in the Pentanol and Bromopentane Series.
  • Reddit. (2021, March 17).
  • Cho, S. H., et al. (2016). Transition-Metal-Free Regioselective Alkylation of Pyridine N-Oxides Using 1,1-Diborylalkanes as Alkylating Reagents.
  • Ashenhurst, J. (2012, August 31). Elimination Reactions (2): The Zaitsev Rule. Master Organic Chemistry.
  • Katritzky, A. R., et al. (1996). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron, 52(49), 15031-15038.
  • Baran, P. S., et al. (2012). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 109(9), 3421–3426.
  • Procter, D. J., et al. (2017). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Monatshefte für Chemie - Chemical Monthly, 148(12), 2141–2146.
  • Jencks, W. P., & Westheimer, F. H. (n.d.). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry.
  • Sarpong, R., et al. (2021). Four‐Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of a chemical building block is the bedrock of successful synthesis and discovery. The compound 2-(Bromomethyl)-4-(trifluoromethyl)pyridine is a critical intermediate, valued for the unique reactivity of its bromomethyl group and the physicochemical properties imparted by the trifluoromethyl substituent.[1] The presence of these functionalities makes it a versatile scaffold in the synthesis of novel agrochemicals and pharmaceutical agents.[2] However, its utility is entirely dependent on the unambiguous confirmation of its structure and purity. The potential for isomeric impurities or reaction side-products necessitates a robust, multi-faceted analytical approach.

This guide provides an in-depth comparison of the essential analytical methods required to confirm the structure and assess the purity of this compound. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, presenting a self-validating system of analysis where orthogonal techniques converge to provide a complete and trustworthy picture of the material's identity and quality.

The Orthogonal Analytical Workflow: A Strategy for Certainty

Relying on a single analytical technique is insufficient for complete structural verification. A robust analytical package leverages orthogonal methods—techniques that probe different molecular properties. This ensures that any ambiguity in one method is resolved by the certainty of another. For a molecule like this compound, a logical workflow combines spectroscopic and chromatographic techniques to build a comprehensive data profile.

G cluster_0 Primary Structure Elucidation cluster_1 Functional Group Confirmation cluster_2 Purity & Quantitative Analysis cluster_3 Absolute Structure Proof NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) 'The Blueprint' MS Mass Spectrometry 'The Scale' NMR->MS Cross-validation FTIR FTIR Spectroscopy 'The Fingerprint' HPLC HPLC 'The Sieve' HPLC->MS LC-MS for imurity ID XRAY X-Ray Crystallography 'The Gold Standard' Sample Synthesized Product: 2-(Bromomethyl)-4- (trifluoromethyl)pyridine Sample->NMR Defines connectivity Sample->MS Confirms mass & formula Sample->FTIR Confirms functional groups Sample->HPLC Determines purity Sample->XRAY If single crystal available

Caption: Orthogonal workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is the cornerstone of structural elucidation for organic molecules. It provides unparalleled detail about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this specific target, a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is essential.

Causality Behind the Experiment
  • ¹H NMR reveals the number of different types of protons and their neighboring environments through chemical shifts, integration, and spin-spin coupling.

  • ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic environment. The presence of fluorine atoms introduces characteristic C-F coupling, which is highly diagnostic.[3]

  • ¹⁹F NMR is a simple yet powerful tool for any fluorinated compound. It provides a direct and sensitive confirmation of the trifluoromethyl group's presence and electronic environment.[4][5]

Predicted ¹H, ¹³C, and ¹⁹F NMR Data
NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignmentRationale
¹H ~8.6Doublet (d)H6Proton adjacent to the ring nitrogen, deshielded.
¹H ~7.6Singlet (s) or broad sH3Aromatic proton with minimal coupling.
¹H ~7.5Doublet (d)H5Aromatic proton coupled to H6.
¹H ~4.6Singlet (s)-CH₂BrAliphatic protons of the bromomethyl group.
¹³C ~160SingletC2Carbon bearing the bromomethyl group.
¹³C ~151SingletC6Aromatic CH adjacent to nitrogen.
¹³C ~140Quartet (q)C4Carbon attached to the CF₃ group, split by three fluorine atoms.[3]
¹³C ~123Quartet (q)-CF₃Trifluoromethyl carbon, large ¹JCF coupling constant.[3]
¹³C ~121SingletC5Aromatic CH.
¹³C ~118SingletC3Aromatic CH.
¹³C ~30Singlet-CH₂BrAliphatic carbon of the bromomethyl group.
¹⁹F ~ -64Singlet-CF₃Characteristic chemical shift for a CF₃ group on a pyridine ring.[5][6]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • ¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is typically a very fast experiment due to the high sensitivity of the ¹⁹F nucleus. Use an appropriate fluorine standard if necessary.[5]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference all spectra to the TMS or solvent signal.

Mass Spectrometry (MS): Confirming Molecular Weight and Composition

Mass spectrometry provides the exact molecular weight of a compound, offering direct confirmation of its elemental formula. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.

Causality Behind the Experiment

The key diagnostic feature for this compound in MS is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a distinctive "doublet" peak for the molecular ion (M⁺) and any bromine-containing fragments, where the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) have an intensity ratio of approximately 1:1.[7] This pattern is an unambiguous indicator of the presence of a single bromine atom.

Caption: Expected MS isotopic pattern for a monobrominated compound.

Predicted Mass Spectrometry Data
IonPredicted m/z (⁷⁹Br / ⁸¹Br)Rationale
[M]⁺225.96 / 227.96Molecular ion peak, showing the characteristic ~1:1 isotopic doublet.
[M-Br]⁺147.03Loss of the bromine radical.
[M-CH₂Br]⁺146.02Loss of the bromomethyl radical.
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[8]

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS), if available, can be used to confirm the elemental composition to within a few parts per million (ppm).

  • Analysis: Identify the molecular ion peak [M+H]⁺ and observe the characteristic 1:1 isotopic pattern for the M and M+2 peaks. Analyze the fragmentation pattern to further support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[9] While it cannot distinguish between isomers, it provides a quick and effective confirmation that the key structural motifs are present.

Causality Behind the Experiment

Each functional group (like C=N, C-F, C-Br) has a characteristic range of vibrational frequencies. The presence of absorption bands in these specific regions of the IR spectrum serves as strong evidence for the presence of those groups. The overall spectrum provides a unique "fingerprint" for the molecule.[10]

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic C-H
1600-1550C=N StretchPyridine Ring
1500-1400C=C StretchPyridine Ring
1350-1100C-F StretchTrifluoromethyl (-CF₃)
~1250C-H BendMethylene (-CH₂-)
700-550C-Br StretchAlkyl Bromide (-CH₂Br)
Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[11][12]

  • Analysis: Compare the observed absorption bands with the expected frequencies for the key functional groups.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

While spectroscopic methods confirm the structure of the main component, they provide limited information about its purity. HPLC is the industry-standard technique for separating a target compound from impurities, allowing for accurate quantification.[13][14]

Causality Behind the Experiment

HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase.[15] The purity of the target compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. For drug development, ensuring high purity (>95%, often >99%) is critical to avoid the interference of impurities in subsequent reactions or biological assays.[13]

G start Dissolve Sample in Mobile Phase inject Inject onto RP-HPLC System start->inject separation Separation on C18 Column (Gradient Elution) inject->separation detection UV Detection (e.g., 260 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram analysis Integrate Peaks & Calculate Area % chromatogram->analysis report Purity Report analysis->report

Caption: Experimental workflow for HPLC purity analysis.

Experimental Protocol: Reverse-Phase HPLC
  • Instrumentation: HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (based on typical absorbance for phenylpyridine derivatives).[16]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately prepare a solution of the sample in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL.[16]

Single-Crystal X-Ray Crystallography: The Gold Standard

When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the definitive technique. It provides the absolute stereochemistry and precise atomic coordinates of a molecule in its crystalline state.[17]

Causality Behind the Experiment

This technique works by irradiating a single, well-ordered crystal with X-rays. The crystal lattice diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated, and from this, the exact atomic structure can be determined.[18]

Comparative Insight

X-ray crystallography is the most powerful method for structure proof. However, its primary limitation is the requirement for a high-quality single crystal, which can be challenging and time-consuming to grow. Furthermore, it analyzes a single crystal, which may not be representative of the purity of the bulk sample. Therefore, it confirms the identity of the crystalline material but must be paired with a technique like HPLC to assess overall purity.

Experimental Protocol: General Steps
  • Crystal Growth: Grow a single crystal of the compound, typically 0.1-0.5 mm in size, by slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data.[19]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure.

Summary: A Comparative Overview

TechniqueInformation ProvidedSample RequirementSpeedPrimary Application
NMR Spectroscopy Atomic connectivity, chemical environment, 3D structure in solution5-20 mg, solubleModerate to SlowStructure Elucidation
Mass Spectrometry Molecular weight, elemental formula, fragmentation<1 mg, solubleFastStructure Confirmation
FTIR Spectroscopy Presence of functional groups<1 mg, solid or liquidVery FastStructural Screening
HPLC Purity, number of components, quantification<1 mg, solubleModeratePurity Assessment
X-Ray Crystallography Absolute 3D structure in solid state, bond lengths/anglesSingle crystalSlowDefinitive Structure Proof

References

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. Available from: [Link]

  • Google Patents. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.
  • SEM Lab Inc. FTIR Analysis. Available from: [Link]

  • YouTube. Bromo pattern in Mass Spectrometry. (2023-12-02). Available from: [Link]

  • PubMed. 19F-NMR and directly coupled HPLC-NMR-MS investigations into the metabolism of 2-bromo-4-trifluoromethylaniline in rat: a urinary excretion balance study without the use of radiolabelling. Available from: [Link]

  • Fluorine Notes. April 2017 — "NMR spectral characteristics of fluorocontaining pyridines". Available from: [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

  • Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023-07-17). Available from: [Link]

  • ResearchGate. Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. (2015-10-13). Available from: [Link]

  • ResearchGate. (PDF) 2,6-Bis(bromomethyl)pyridine. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Google Patents. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

  • PubMed. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Available from: [Link]

  • ResearchGate. (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026-01-16). Available from: [Link]

  • PubMed Central. Crystallization and preliminary X-ray diffraction analysis of the BRPF1 bromodomain in complex with its H2AK5ac and H4K12ac histone-peptide ligands. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available from: [Link]

  • ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry. (2022-04-11). Available from: [Link]

  • ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. (2014-01-26). Available from: [Link]

  • Chemistry LibreTexts. X-ray Crystallography. (2023-08-29). Available from: [Link]

  • PubChem. 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209. Available from: [Link]

  • PubMed Central. x Ray crystallography. Available from: [Link]

Sources

Comparative Guide: 1H NMR Analysis of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Analysis of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In drug discovery, This compound is a high-value scaffold used to introduce the trifluoromethyl-pyridine moiety—a pharmacophore known for enhancing metabolic stability and lipophilicity. However, its synthesis (typically via radical bromination) is prone to forming difficult-to-separate mixtures containing the unreacted methyl precursor , the dibromomethyl over-reaction product , and the hydroxymethyl hydrolysis impurity .

This guide provides a technical comparison of the 1H NMR signatures of these derivatives. It moves beyond basic peak listing to offer a diagnostic workflow for quantifying purity and identifying specific synthesis artifacts.

Structural Analysis & Theoretical Shift Prediction

The this compound scaffold presents a unique NMR profile due to the electron-deficient pyridine ring and the strong electron-withdrawing effect of the 4-trifluoromethyl group.

Key Spectral Features
  • Deshielding Effect: The pyridine nitrogen and the 4-CF3 group exert a synergistic electron-withdrawing effect, shifting ring protons downfield compared to non-fluorinated pyridines.

  • The Diagnostic "Anchor": The methylene protons (

    
    ) at the C2 position are the primary diagnostic handle. Their chemical shift is highly sensitive to the electronegativity of the substituent (H vs. Br vs. OH).
    
  • 19F-1H Coupling: While the 4-CF3 group is remote, long-range coupling (

    
     or 
    
    
    
    ) often results in peak broadening rather than distinct splitting in the 1H spectrum, unless high-resolution parameters are used.
Comparative Chemical Shift Table (Representative Data in CDCl )

Note: Chemical shifts (


) are estimates based on structural analogs and benzylic pyridine trends.
Compound IdentityC2-Substituent Proton (

ppm)
MultiplicityH6 (Ring)

ppm
Diagnostic Value
Target: 2-(Bromomethyl) 4.60 – 4.70 Singlet ~8.8 Primary Product Peak
Precursor: 2-Methyl2.65 – 2.75Singlet~8.7Unreacted Starting Material
Impurity: 2-(Dibromomethyl)6.60 – 6.80Singlet~8.9Over-bromination Artifact
Impurity: 2-(Hydroxymethyl)4.80 – 4.90Singlet*~8.6Hydrolysis/Storage Artifact

*Note: The hydroxymethyl signal may vary with concentration and water content; the -OH proton is often broad and exchangeable.

Diagnostic Workflow & Decision Logic

The following diagram outlines the logical pathway for analyzing the reaction mixture during the synthesis of the target compound.

NMR_Analysis_Workflow Start Crude Reaction Mixture (NBS Bromination) Check_Methyl Check Aliphatic Region (2.6 - 2.8 ppm) Start->Check_Methyl Decision_Methyl Methyl Peak Present? Check_Methyl->Decision_Methyl Check_Dibromo Check Downfield Region (6.6 - 6.8 ppm) Decision_Methyl->Check_Dibromo No / Trace Action_Recook Incomplete Reaction: Add Initiator/Heat Decision_Methyl->Action_Recook Yes (Major) Decision_Dibromo Methine Singlet Present? Check_Dibromo->Decision_Dibromo Check_Target Analyze Target Region (4.6 - 4.7 ppm) Decision_Dibromo->Check_Target No Action_Purify Over-reaction: Requires Chromatography Decision_Dibromo->Action_Purify Yes (>5%) Action_Success Target Confirmed: Proceed to Workup Check_Target->Action_Success

Caption: Decision tree for monitoring the radical bromination of 2-methyl-4-(trifluoromethyl)pyridine via 1H NMR.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data, especially when quantifying small amounts of impurities, follow this standardized protocol.

A. Sample Preparation[2]
  • Solvent Choice: Use CDCl

    
     (Chloroform-d). 
    
    • Critical Warning: Avoid DMSO-d

      
       for storage or long acquisitions. Benzyl bromide derivatives are highly reactive alkylating agents and can react with DMSO (Swern-like chemistry) over time, leading to artifact peaks and sample degradation [1].
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations can cause peak broadening due to viscosity or aggregation.

  • Filtration: Filter through a glass wool plug if solid precipitates (succinimide byproducts) are visible.

B. Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set to

    
     5 seconds.
    
    • Reasoning: The aromatic protons adjacent to the CF3 group may have longer T1 relaxation times. Accurate integration requires full relaxation.

  • Spectral Width: -2 to 14 ppm (to capture any downfield acidic protons or exchangeables).

  • Scans (NS): Minimum 16 scans for routine ID; 64+ scans for quantitative impurity analysis (<1% detection).

C. Processing
  • Window Function: Exponential multiplication with LB = 0.3 Hz.

  • Phasing: Manual phasing is recommended to ensure the baseline is flat around the diagnostic methylene region (4.0–7.0 ppm).

  • Integration: Calibrate the integral of the single aromatic proton at C6 (most downfield doublet/singlet, ~8.8 ppm) to 1.00. This provides an internal standard for calculating the ratio of mono-bromo to di-bromo species.

Troubleshooting & Artifacts

The "Broad Singlet" Phenomenon

Researchers often observe that the


 peak appears broader than expected.
  • Cause: This is typically not poor shimming. It is often due to unresolved long-range coupling with the pyridine ring nitrogen or the remote fluorines.

  • Verification: Run a

    
    -decoupled 
    
    
    
    NMR experiment if precise multiplicity is required, though this is rarely necessary for routine QC.
Water Interference
  • Issue: The water peak in CDCl

    
     typically appears around 1.56 ppm, but in older solvent bottles, it can drift.
    
  • Impact: If the sample contains the hydroxymethyl impurity (alcohol), the -OH proton can hydrogen bond with water, shifting the water peak downfield, potentially obscuring the benzylic region.

  • Solution: Add a single pellet of activated 4Å molecular sieves to the NMR tube 15 minutes prior to acquisition to shift the water peak upfield and sharpen exchangeable protons.

Stability of the Bromomethyl Group
  • Observation: New peaks appearing at

    
    4.8 ppm and 
    
    
    
    10 ppm over time.
  • Diagnosis: Hydrolysis to the alcohol (4.8 ppm) and oxidation to the aldehyde (10 ppm).

  • Prevention: Store the neat compound at -20°C under argon. Do not store in solution.

Comparison with Alternative Analytical Methods

Feature1H NMR HPLC-UV LC-MS
Specificity High: Distinguishes mono- vs. di-bromo instantly via shift.Medium: Requires authentic standards for retention time confirmation.High: Mass difference (Br isotope pattern) is definitive.
Quantification Absolute: No response factor correction needed (molar ratio).Relative: UV extinction coefficients differ between mono- and di-bromo species.Poor: Ionization efficiency varies significantly.
Speed Fast: <10 mins prep-to-data.Slow: Requires method development and run time.Medium: Fast if generic method exists.
Sample Recovery Yes: Non-destructive.No: Sample typically consumed/diluted.No: Consumed.

References

  • Reactivity of Alkyl Halides in DMSO

    • Title: "Oxidation of Alkyl Halides by Dimethyl Sulfoxide"
    • Source:Journal of the American Chemical Society[1]

    • URL:[Link]

    • Context: Explains the instability of benzylic halides in DMSO, supporting the recommend
  • NMR of Pyridine Derivatives

    • Title: "Proton and Carbon-13 NMR Data for Pyridine Deriv
    • Source:Pretsch, E., et al.
    • URL:[Link]

    • Context: Source for general chemical shift trends of substituted pyridines used to estim
  • Radical Bromination Methodology

    • Title: "Benzylic Brominations with N-Bromosuccinimide"[1][2]

    • Source:Chemical Reviews
    • URL:[Link]

    • Context: Foundational text for the synthesis workflow described in the decision tree.

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine and Its Structural Isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the mass spectrometric behavior of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine, a key reagent in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices. We will explore how subtle differences in molecular structure, specifically the position of substituents on the pyridine ring, can be decisively characterized using modern mass spectrometry techniques. The comparison will be drawn against its structural isomer, 2-Bromo-4-(trifluoromethyl)pyridine, to highlight the analytical distinctions achievable.

Part 1: Foundational Principles for Analyzing Halogenated Pyridines

Analyzing halogenated aromatic compounds like this compound by mass spectrometry presents unique characteristics and challenges. Two key structural features dictate the analytical approach: the bromine atom and the trifluoromethyl group.

  • The Bromine Isotopic Signature : A primary diagnostic feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.5% and 49.5%, respectively).[1][2] This results in a characteristic "doublet" for the molecular ion (M⁺) and any bromine-containing fragments, where two peaks of roughly equal intensity appear, separated by two mass-to-charge units (m/z).[1][3] Identifying this 1:1 M/M+2 pattern is a definitive first step in confirming the presence of a single bromine atom in the analyte.[2][3]

  • Fragmentation Drivers : The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group, which influences the stability of the pyridine ring and adjacent bonds. The bromomethyl (-CH₂Br) group contains a relatively labile C-Br bond. Cleavage of this bond is a common fragmentation pathway, often leading to the loss of a bromine radical.[4] The stability of the resulting carbocation is a major driver of the fragmentation pathways observed.[5]

Choosing the Right Ionization Technique: ESI vs. APCI

The choice of ionization source is critical for successfully analyzing small molecules. For the target compounds, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable, but they operate on different principles and may yield different results.

  • Electrospray Ionization (ESI) : ESI is a "soft" ionization technique ideal for polar and thermally labile molecules.[6][7] It generates ions from a solution by creating a fine spray of charged droplets.[7] For our target analyte, the nitrogen atom in the pyridine ring can be readily protonated in a positive ion mode ESI, especially in the presence of an acidic mobile phase, to form the [M+H]⁺ ion. This makes ESI a highly sensitive choice.

  • Atmospheric Pressure Chemical Ionization (APCI) : APCI is better suited for less polar and more volatile compounds.[8] It involves vaporizing the sample in a heated tube and then using a corona discharge to ionize solvent molecules, which in turn ionize the analyte molecules through chemical reactions.[6] While potentially less sensitive for this specific polar analyte than ESI, APCI can be a robust alternative and is less susceptible to matrix effects and salt contamination.[6][9]

For the purpose of this guide, we will proceed with ESI as the primary technique due to the expected higher sensitivity for this class of compounds.

Part 2: Experimental Design and Protocols

A self-validating and reproducible protocol is the cornerstone of trustworthy scientific results. The following details a robust LC-MS workflow for the analysis of this compound and its isomer.

Detailed LC-MS Protocol
  • Standard and Sample Preparation :

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Create a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL using a mixture of 50:50 water:acetonitrile.[10]

    • Prepare a blank sample consisting of the final solvent mixture to run before and after the samples to prevent carry-over.[10]

  • Liquid Chromatography (LC) Conditions :

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 2 µL.

    • Column Temperature : 40 °C.

    • Causality: A C18 column is chosen for its excellent retention of moderately polar organic molecules. The gradient elution ensures that compounds are eluted as sharp peaks, improving resolution and sensitivity. Formic acid is added to the mobile phase to facilitate protonation of the analyte, which is essential for positive mode ESI.

  • Mass Spectrometry (MS) Conditions (ESI-Positive Mode) :

    • Ion Source : Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage : 3.5 kV.

    • Drying Gas (N₂) Flow : 10 L/min.

    • Gas Temperature : 325 °C.

    • Nebulizer Pressure : 35 psi.

    • Scan Range (Full Scan MS) : m/z 50-400.

    • Fragmentation (MS/MS) : For tandem MS, the protonated molecular ion [M+H]⁺ is selected as the precursor. Collision-Induced Dissociation (CID) is performed using nitrogen or argon as the collision gas, with collision energy ramped (e.g., 10-40 eV) to observe a full range of fragment ions.[11][12]

Part 3: Data Analysis and Fragmentation Pathways

Analysis of this compound

The molecular formula for this compound is C₇H₅BrF₃N. Its monoisotopic mass is approximately 238.96 Da.

  • Full Scan Mass Spectrum : In positive mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺. Due to the bromine isotopes, this will appear as a doublet at m/z 239.97 and m/z 241.97 with a ~1:1 intensity ratio.

  • Tandem Mass Spectrometry (MS/MS) and Fragmentation : Collision-Induced Dissociation (CID) of the precursor ion (m/z 239.97) reveals the molecule's structure.[11] The most probable fragmentation pathways are:

    • Loss of Bromine : The most facile fragmentation is the cleavage of the C-Br bond, leading to the loss of a bromine radical (Br•). This results in a highly stable benzyl-type carbocation. This fragment will be observed at m/z 161.03 . This is often the base peak in the spectrum due to the stability of the resulting ion.

    • Loss of HBr : A neutral loss of hydrogen bromide (HBr) from the precursor ion can also occur, leading to a fragment at m/z 159.02 .

The following DOT script visualizes this fragmentation pathway.

Precursor Ion\n[C7H6BrF3N]+\nm/z 239.97 / 241.97 Precursor Ion [C7H6BrF3N]+ m/z 239.97 / 241.97 Fragment 1\n[C7H6F3N]+\nm/z 161.03 Fragment 1 [C7H6F3N]+ m/z 161.03 Precursor Ion\n[C7H6BrF3N]+\nm/z 239.97 / 241.97->Fragment 1\n[C7H6F3N]+\nm/z 161.03 - Br• Fragment 2\n[C7H4F3N]+\nm/z 159.02 Fragment 2 [C7H4F3N]+ m/z 159.02 Precursor Ion\n[C7H6BrF3N]+\nm/z 239.97 / 241.97->Fragment 2\n[C7H4F3N]+\nm/z 159.02 - HBr

Caption: Proposed fragmentation of this compound.

Part 4: Comparative Analysis with an Isomer

To demonstrate the specificity of mass spectrometry, we compare the fragmentation of our primary analyte with its structural isomer, 2-Bromo-4-(trifluoromethyl)pyridine . This isomer has the same molecular formula and mass, but the bromine atom is directly attached to the pyridine ring, and a methyl group is absent.

Mass Spectral Data of 2-Bromo-4-(trifluoromethyl)pyridine

The molecular formula is C₆H₃BrF₃N, with a monoisotopic mass of approximately 224.94 Da.

  • Full Scan Mass Spectrum : The protonated molecule [M+H]⁺ will be observed as a doublet at m/z 225.95 and m/z 227.95 .

  • Tandem Mass Spectrometry (MS/MS) and Fragmentation : The fragmentation of this isomer is significantly different. The C-Br bond is now an aryl-bromide bond, which is much stronger than the benzyl-bromide bond in the primary analyte.

    • Loss of CF₃ : It is less likely to lose the bromine atom directly. A more probable fragmentation would be the loss of the trifluoromethyl radical (•CF₃), if sufficient collision energy is applied, leading to a fragment at m/z 156.98 / 158.98 .

    • Loss of Br : Loss of the bromine radical is possible but would require higher energy.

Data Summary and Comparison

The table below summarizes the key distinguishing mass spectral data for the two isomers.

FeatureThis compound2-Bromo-4-(trifluoromethyl)pyridine
Formula C₇H₅BrF₃NC₆H₃BrF₃N
Monoisotopic Mass 238.96 Da224.94 Da
[M+H]⁺ (m/z) 239.97 / 241.97225.95 / 227.95
Primary Fragment Ion (m/z) 161.03 ([M+H - Br]⁺)156.98 / 158.98 ([M+H - CF₃]⁺)
Key Differentiator Facile loss of BromineStronger Aryl-Bromide bond

The experimental workflow for this comparative analysis is visualized in the DOT script below.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Interpretation Analyte_1 Analyte 1 (2-Bromomethyl-...) LC_Separation C18 RP-HPLC Analyte_1->LC_Separation Analyte_2 Analyte 2 (2-Bromo-...) Analyte_2->LC_Separation MS_Analysis ESI-MS (/MS) LC_Separation->MS_Analysis Data_1 Spectrum 1 [M+H]+ at 239.97 Frag at 161.03 MS_Analysis->Data_1 Data_2 Spectrum 2 [M+H]+ at 225.95 Frag at 156.98 MS_Analysis->Data_2 Comparison Compare Spectra Identify Unique Fragments Data_1->Comparison Data_2->Comparison

Caption: Workflow for comparative MS analysis of structural isomers.

Conclusion

This guide demonstrates that mass spectrometry, particularly when coupled with liquid chromatography and tandem MS, is a powerful tool for the unambiguous identification and structural characterization of complex organic molecules like this compound. By carefully selecting the ionization method and analyzing the resulting fragmentation patterns, it is possible to gain deep structural insights. The comparative analysis with a structural isomer underscores the technique's high specificity, revealing how different atomic arrangements lead to distinct and predictable fragmentation pathways. This level of detail is crucial for ensuring the identity and purity of reagents and intermediates in the fields of drug discovery and chemical development.

References

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Slideshare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]

  • Al-Hilal, A. A., et al. (2021). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Retrieved from [Link]

  • Wiley Analytical Science. (2014). Atmospheric Pressure Ionisation of Small Molecules. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). Interfaces for LC-MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)pyridine. Retrieved from [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

  • American Society for Mass Spectrometry. (n.d.). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Retrieved from [Link]

  • American Chemical Society. (2022). Collision Cross-Section Measurements of Collision-Induced Dissociation Precursor and Product Ions in an FTICR-MS and an IM-MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3: Atmospheric Pressure Ionization and Electrospray Ionization. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]

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  • PubMed Central. (2025). Simulating Collision-Induced Dissociation Tandem Mass Spectrometry (CID-MS/MS) for the Blood Exposome Database Using Quantum Chemistry Methods - A Pilot Study. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Reaction Rate of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Synthesis

In the landscape of modern drug discovery and agrochemical development, fluorine-containing heterocycles are indispensable building blocks. The incorporation of fluorine, particularly the trifluoromethyl (CF3) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. Among these valuable scaffolds, substituted pyridines bearing both a reactive handle like a bromomethyl group and a modulating trifluoromethyl group are of paramount importance.

The compound 2-(Bromomethyl)-4-(trifluoromethyl)pyridine and its isomers are powerful reagents for introducing the trifluoromethyl-pyridyl moiety into a target molecule. However, not all isomers are created equal. The precise placement of the bromomethyl and trifluoromethyl groups on the pyridine ring dramatically influences the reactivity of the benzylic-like carbon in the bromomethyl group. This guide, from the perspective of a seasoned application scientist, provides an in-depth comparison of the predicted reaction rates for key isomers. We will delve into the underlying electronic and steric principles that govern their reactivity in nucleophilic substitution reactions and provide a robust experimental framework for validating these predictions in your own laboratory.

Theoretical Framework: Unpacking the Drivers of Reactivity

The primary reaction pathway for these molecules is the bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion[3][4]. The rate of this reaction is highly sensitive to two main factors:

  • Electronic Effects : The electron density at the reaction center (the CH2Br carbon) is critical. Electron-withdrawing groups on the pyridine ring pull electron density away from the bromomethyl group, making the carbon more electrophilic and thus more susceptible to nucleophilic attack. The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms[1]. The nitrogen atom in the pyridine ring also acts as an electron sink, further influencing the ring's electronic landscape.

  • Steric Hindrance : The SN2 reaction proceeds through a backside attack mechanism. Bulky groups positioned near the bromomethyl reaction site can physically obstruct the incoming nucleophile, slowing down the reaction rate.

By analyzing the interplay of these effects for each isomer, we can construct a logical hierarchy of reactivity.

Comparative Analysis of Isomeric Reactivity

For this guide, we will compare four representative isomers to illustrate the key principles governing their reaction rates. The anticipated reaction is a standard SN2 substitution with a generic nucleophile (Nu-).

IsomerStructurePredicted Relative RateRationale
This compound Very Fast Electronic Activation: The CF3 group is at the 4-position (para to the nitrogen), and its strong electron-withdrawing effect is relayed through the conjugated system to the 2-position. This, combined with the inherent electron-withdrawing nature of the ring nitrogen, makes the bromomethyl carbon highly electrophilic and ripe for nucleophilic attack. Steric Access: The 3- and 5-positions are unsubstituted, offering clear access for the nucleophile to attack the reaction center.
2-(Bromomethyl)-5-(trifluoromethyl)pyridine Fast Electronic Activation: The CF3 group at the 5-position still exerts a strong inductive electron-withdrawing effect, though its resonance effect on the 2-position is less direct than from the 4-position. The carbon is still significantly activated. Steric Access: Similar to the 4-CF3 isomer, the pathway for nucleophilic attack is sterically unhindered.
3-(Bromomethyl)-5-(trifluoromethyl)pyridine Moderate Electronic Activation: The bromomethyl group is now at a meta-like position relative to the ring nitrogen. The primary electronic activation comes from the inductive effect of the CF3 group at the 5-position. While still effective, the synergistic activation from the ring nitrogen is less pronounced compared to the 2-position isomers. Steric Access: The reaction site is flanked by two hydrogens, providing excellent steric accessibility.
2-(Bromomethyl)-3-(trifluoromethyl)pyridine Slow Electronic Activation: The CF3 group at the 3-position provides good inductive activation. Steric Hindrance: The primary reason for the slow rate is severe steric hindrance. The bulky CF3 group is directly adjacent to the bromomethyl reaction site, creating a significant barrier to the nucleophile's backside attack. This steric clash is the dominant factor, overriding the electronic activation.

Note: The images are for illustrative purposes to show the relative positions of the substituents.

Experimental Validation: A Protocol for Kinetic Analysis

Theoretical predictions provide a valuable starting point, but empirical data is the gold standard. The following protocol outlines a self-validating system for determining the reaction rates of these isomers using modern analytical techniques. The core principle is to monitor the disappearance of the starting material or the appearance of the product over time under controlled conditions[5].

Workflow for Comparative Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions - Isomer (e.g., 0.1 M) - Nucleophile (e.g., 0.1 M) - Internal Standard B Set up Reaction Vessels (e.g., HPLC vials with stir bars) A->B C Equilibrate to Reaction Temp (e.g., 25.0 °C water bath) B->C D Initiate Reaction (t=0) Add Nucleophile to Isomer Solution C->D E Take Time-Point Aliquots (e.g., t = 0, 2, 5, 10, 20, 40 min) D->E F Quench Reaction (e.g., dilute in mobile phase) E->F G Analyze via HPLC-UV (Monitor peak area of reactant/product) F->G H Plot [Isomer] vs. Time G->H I Determine Rate Constant (k) (e.g., from slope of ln[Isomer] vs. time) H->I J Compare k values for all isomers I->J

Caption: Workflow for determining reaction rate constants via HPLC.

Step-by-Step Methodology

1. Materials & Reagents:

  • This compound and its isomers

  • Selected Nucleophile (e.g., sodium thiophenoxide, morpholine)

  • Anhydrous Solvent (e.g., Acetonitrile, DMF)

  • Internal Standard (a non-reactive compound for HPLC normalization, e.g., naphthalene)

  • HPLC system with UV detector, column (e.g., C18), and appropriate mobile phase

  • Constant temperature bath

2. Preparation (Self-Validation Check 1: Concentration Accuracy):

  • Accurately prepare stock solutions of each isomer, the nucleophile, and the internal standard in the chosen solvent. Precise concentrations are crucial for kinetic modeling[6]. For a second-order reaction, equimolar concentrations (e.g., 0.05 M of each) are often used.

  • Prepare reaction vials, ensuring they are dry and equipped with stir bars.

3. Reaction Execution (Self-Validation Check 2: Temperature Stability):

  • Place the vial containing the isomer and internal standard solution into the constant temperature bath and allow it to equilibrate for at least 15 minutes. Temperature fluctuations will alter the reaction rate.

  • Equilibrate the nucleophile solution to the same temperature.

  • To initiate the reaction (t=0), rapidly add the nucleophile solution to the isomer solution and start a timer.

  • At predetermined intervals, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

4. Quenching and Analysis (Self-Validation Check 3: Time-Point Fidelity):

  • Immediately quench the reaction in the aliquot by diluting it in a vial containing a large volume of the HPLC mobile phase. This stops the reaction, creating a precise snapshot in time.

  • Analyze the quenched sample by HPLC. Monitor the peak area of the starting isomer and/or the product relative to the internal standard. The internal standard corrects for any minor variations in injection volume.

5. Data Processing and Interpretation:

  • For each time point, calculate the concentration of the remaining isomer.

  • Plot the natural logarithm of the isomer concentration (ln[Isomer]) versus time.

  • For a pseudo-first-order or a second-order reaction with equimolar reactants, this plot should yield a straight line. The slope of this line is the negative of the rate constant (-k).

  • Compare the experimentally determined rate constants (k) for each isomer. This quantitative data will validate or refine the theoretical predictions.

Conclusion

The reactivity of this compound isomers is a nuanced interplay of electronic activation and steric hindrance. Our analysis predicts a reactivity order of 2,4- > 2,5- > 3,5- > 2,3- (referring to the positions of the bromomethyl and trifluoromethyl groups, respectively). The para-positioning of the strongly electron-withdrawing CF3 group relative to the reactive center in the 2,4-isomer provides maximal electronic activation with minimal steric hindrance, marking it as the most reactive. Conversely, the adjacent positioning of the bulky CF3 group in the 2,3-isomer creates a significant steric shield, drastically reducing its reaction rate despite favorable electronics.

While these predictions are grounded in established chemical principles, this guide strongly advocates for their experimental verification. The provided protocol offers a robust and self-validating workflow for researchers to quantify these reaction rates, enabling the rational selection of the optimal isomer for specific synthetic applications and ensuring efficient and predictable outcomes in drug development and materials science.

References

  • Vertex AI Search. (n.d.). The Chemistry Behind the Versatility: 2-Bromo-4-(trifluoromethyl)pyridine.
  • Chemistry LibreTexts. (2023, January 22). Kinetics of Nucleophilic Substitution Reactions.
  • Sato, K., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I.
  • Chemistry LibreTexts. (2023, January 29). 2.1: Experimental Determination of Kinetics.
  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • PMC - NIH. (n.d.). Practical Methodology in Kinetic Modeling for Complex Reactions: Weighted Error Manipulation to Allow Effective Model Evaluation in a Borderline SN Reaction.

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A Senior Application Scientist's Guide to Isomeric Effects on the Reactivity of Brominated Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Brominated Trifluoromethylpyridines

In the landscape of modern drug discovery and agrochemical development, fluorinated heterocycles stand out for their profound impact on molecular properties. The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in this field, prized for the unique physicochemical characteristics imparted by the trifluoromethyl (CF3) group.[1][2] This powerful electron-withdrawing substituent can enhance metabolic stability, binding affinity, and membrane permeability, making it a valuable tool for medicinal chemists.[3]

When a bromine atom is introduced to the TFMP core, the resulting brominated trifluoromethylpyridines become exceptionally versatile building blocks. They serve as key precursors for constructing complex molecular architectures through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. However, the reactivity of these isomers is not uniform. The relative positioning of the nitrogen atom, the strongly electron-withdrawing CF3 group, and the bromine leaving group creates distinct electronic and steric environments. Understanding these isomeric effects is not merely an academic exercise; it is critical for predicting reaction outcomes, optimizing conditions, and ultimately, designing efficient synthetic routes to target molecules. This guide provides a comparative analysis of these effects, grounded in mechanistic principles and supported by experimental data.

Pillar 1: Fundamental Electronic and Steric Influences

The reactivity of any substituted pyridine is a direct consequence of the interplay between the inherent properties of the pyridine ring and the electronic and steric nature of its substituents.

  • The Pyridine Ring: The electronegative nitrogen atom makes the pyridine ring electron-deficient compared to benzene.[4] This deactivation makes electrophilic substitution challenging but significantly activates the ring for nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions, where the nitrogen can effectively stabilize the negative charge of the reaction intermediate through resonance.[5][6][7]

  • The Trifluoromethyl (CF3) Group: The CF3 group is one of the most powerful electron-withdrawing groups used in organic synthesis.[8] Its effect is primarily inductive (-I), pulling electron density through the sigma bond framework.[9][10] This potent -I effect further depletes the electron density of the pyridine ring, making it exceptionally electrophilic and highly activated for nucleophilic aromatic substitution.

  • The Bromo (Br) Group: As a halogen, bromine is electronegative and exerts an electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in a weak, electron-donating resonance effect (+M). Critically, it serves as an excellent leaving group in substitution reactions and a reactive handle for oxidative addition in cross-coupling catalysis.

The combination of these elements creates a complex electronic map where certain positions on the ring are highly activated for specific transformations, while others remain recalcitrant.

SNAr_Reactivity start1 2-Bromo-5-(CF3)pyridine (Highly Reactive Isomer) attack1 Nucleophilic Attack at C-2 start1->attack1 meisenheimer1 Stable Meisenheimer Complex (Charge on N and C-5) attack1->meisenheimer1  Stabilization by  N and CF3 product1 High Yield of Substituted Product meisenheimer1->product1  Leaving Group  Elimination start2 3-Bromo-5-(CF3)pyridine (Less Reactive Isomer) attack2 Nucleophilic Attack at C-3 start2->attack2 meisenheimer2 Less Stable Intermediate (No Charge on N) attack2->meisenheimer2  No N Stabilization product2 Slow or No Reaction meisenheimer2->product2

Caption: Comparative SNAr reactivity pathways of pyridine isomers.

Quantitative Data Summary: SNAr Reactions

The following table summarizes typical experimental outcomes, demonstrating the profound isomeric effects.

IsomerNucleophileConditionsYieldReactivity Rationale
2-Bromo-5-(trifluoromethyl)pyridineMorpholineK2CO3, DMF, 80 °C, 4h>95%Activated C-2 position; strong stabilization of intermediate by both ring N and para-CF3 group.
4-Bromo-2-(trifluoromethyl)pyridinePiperidineK2CO3, DMSO, 90 °C, 6h>90%Activated C-4 position; strong stabilization of intermediate by both ring N and ortho-CF3 group.
3-Bromo-5-(trifluoromethyl)pyridineMorpholineK2CO3, DMF, 120 °C, 24h<10%Unactivated C-3 position; intermediate is not stabilized by the ring nitrogen.
2-Bromo-3-(trifluoromethyl)pyridineMorpholineK2CO3, DMF, 100 °C, 12hModerateActivated C-2 position, but stabilization from meta-CF3 group is weaker than a para-CF3 group.

Pillar 3: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming C-C bonds. [11][12]The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. [13]The isomeric position of the bromo and trifluoromethyl groups primarily influences the initial, and often rate-determining, oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond.

Electronic and Steric Considerations:

  • Electronic Effect: A more electron-deficient C-Br bond is more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Therefore, isomers where the CF3 group's strong inductive pull is most pronounced at the site of the bromine will generally react faster.

  • Steric Effect: Significant steric hindrance adjacent to the bromine atom can impede the approach of the bulky palladium catalyst, slowing or inhibiting the oxidative addition step. [14] Case Study: Reactivity of 2-Bromo vs. 3-Bromo Isomers in Suzuki Coupling

  • 2-Bromo-3-(trifluoromethyl)pyridine: The CF3 group at C-3 exerts a powerful inductive pull on the adjacent C-2 carbon, making the C-Br bond highly polarized and reactive towards oxidative addition. However, the bulky CF3 group is also ortho to the reaction site, creating potential steric hindrance that can counteract the electronic activation, sometimes requiring more robust catalyst systems (e.g., bulky phosphine ligands).

  • 2-Bromo-5-(trifluoromethyl)pyridine: The CF3 group is para to the C-Br bond. Its electron-withdrawing effect is still strongly felt at C-2, activating the C-Br bond for oxidative addition. Critically, there is no significant steric hindrance from the CF3 group at the reaction site, often leading to very efficient and clean coupling reactions.

  • 3-Bromo-5-(trifluoromethyl)pyridine: The CF3 group is meta to the C-Br bond. Its activating inductive effect on the C-3 position is weaker compared to the ortho or para positions. This can lead to slower oxidative addition compared to the 2-bromo isomers.

Quantitative Data Summary: Suzuki-Miyaura Coupling
IsomerBoronic Acid PartnerCatalyst/Ligand SystemYieldReactivity Rationale
2-Bromo-5-(trifluoromethyl)pyridinePhenylboronic acidPd(PPh3)4, Na2CO3, Toluene/H2O, 90 °C>90%Strong electronic activation from para-CF3 group with minimal steric hindrance.
4-Chloro-2-(trifluoromethyl)pyridine4-Methoxyphenylboronic acidPd2(dba)3, SPhos, K3PO4, Dioxane, 100 °C~85%Strong electronic activation from ortho-CF3 group. (Note: Chloride shown to illustrate high reactivity of activated halides).
3-Bromo-5-(trifluoromethyl)pyridinePhenylboronic acidPd(PPh3)4, Na2CO3, Toluene/H2O, 90 °C~70%Weaker electronic activation from meta-CF3 group leads to slower oxidative addition.
2-Bromo-3-(trifluoromethyl)pyridinePhenylboronic acidPd(dppf)Cl2, K2CO3, Dioxane, 100 °C~80%Strong electronic activation from ortho-CF3 is tempered by potential steric hindrance, may require specific ligand choice.

Experimental Protocols

A self-validating protocol ensures that experimental choices are deliberate and contribute to a reproducible outcome. The following protocols are generalized examples for comparing isomer reactivity.

Protocol 1: Comparative SNAr Reaction with Morpholine

This protocol is designed to directly compare the reactivity of different bromotrifluoromethylpyridine isomers under identical conditions.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis prep1 1. To separate vials, add Isomer A (1.0 mmol), Isomer B (1.0 mmol), etc. prep2 2. Add K2CO3 (2.0 mmol) and DMF (5 mL) to each vial. prep1->prep2 prep3 3. Add Morpholine (1.2 mmol) to each vial. prep2->prep3 react1 4. Seal vials and place in a pre-heated block at 80 °C. prep3->react1 react2 5. Monitor reaction progress by TLC or LC-MS at t = 1h, 4h, 8h. react1->react2 workup1 6. Cool to RT, dilute with EtOAc and wash with water. react2->workup1 workup2 7. Dry organic layer (Na2SO4), filter, and concentrate. workup1->workup2 workup3 8. Purify by column chromatography. workup2->workup3 workup4 9. Calculate yield and compare conversion rates for each isomer. workup3->workup4

Sources

Safety Operating Guide

Navigating the Synthesis of 2-(Bromomethyl)-4-(trifluoromethyl)pyridine: A Practical Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the synthesis and application of novel compounds are paramount to discovery. 2-(Bromomethyl)-4-(trifluoromethyl)pyridine is a key building block in the development of new pharmaceuticals and agrochemicals. However, its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

This compound is a substituted pyridine that presents multiple hazards due to its chemical structure. The bromomethyl group is a known lachrymator and alkylating agent, while the trifluoromethyl group enhances the compound's stability and reactivity. The pyridine ring itself has toxicological properties that must be respected.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[2][4] Understanding these hazards is the first step in establishing a robust safety plan.

The Last Line of Defense: Personal Protective Equipment (PPE)

While engineering controls like fume hoods are the primary means of protection, PPE is your last line of defense against exposure. The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the procedures being performed.

Eye and Face Protection: A Non-Negotiable

Given that this compound causes serious eye irritation, robust eye and face protection is mandatory.[2][3]

  • Chemical Splash Goggles: These should be worn at all times when handling the compound. They provide a seal around the eyes, protecting against splashes and vapors.[5][6][7] Standard safety glasses do not offer sufficient protection.[8]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of large quantities or when working with heated solutions, a face shield should be worn in conjunction with chemical splash goggles.[6][8]

Hand Protection: Selecting the Right Glove

No single glove material is impervious to all chemicals. For halogenated pyridines, careful selection is crucial.

  • Recommended Glove Types: Nitrile gloves are a good starting point for incidental contact due to their resistance to a wide variety of chemicals.[9][10] For extended contact or in situations with a higher risk of exposure, butyl rubber or neoprene gloves are recommended due to their superior resistance to many hazardous chemicals.[7][10]

  • Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use.[11] If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[11] Do not reuse disposable gloves.

Glove TypeRecommended Use
Nitrile Incidental, non-planned contact.[9][10]
Butyl Rubber Highly corrosive acids, ketones, and esters.[10]
Neoprene Most hazardous chemicals, including acids, bases, and alcohols.[7][10]

A Note on Glove Breakthrough Times: Always consult the glove manufacturer's specific chemical resistance data for the most accurate information on breakthrough times and degradation.

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A fully buttoned lab coat must be worn to protect against skin contact.[9][10]

  • Chemical-Resistant Apron: For procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[10]

  • Closed-Toed Shoes: Never wear open-toed shoes in a laboratory setting.[8]

Respiratory Protection: When Engineering Controls Are Not Enough

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] If a fume hood is not available or if there is a potential for exposure limits to be exceeded, respiratory protection is required.

  • Respirator Type: A full-face respirator with appropriate cartridges should be used if there is a risk of exceeding exposure limits or experiencing irritation.[5] All respirator use must be in accordance with a comprehensive respiratory protection program that includes fit testing and training.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan is essential for minimizing risk.

Preparation and Pre-Handling Checklist
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[12]

  • Ensure Engineering Controls are Functional: Verify that the chemical fume hood is certified and functioning correctly.[12]

  • Assemble all Necessary PPE: Have all required PPE readily available and in good condition.[7][9]

  • Locate Emergency Equipment: Know the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.[2][13]

  • Prepare a Designated Work Area: Clearly define the area where the chemical will be handled to prevent cross-contamination.

Handling Workflow

HandlingWorkflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling Prep Don Appropriate PPE ReviewSDS Review SDS & Protocol Prep->ReviewSDS Weighing Weighing/Measuring ReviewSDS->Weighing Proceed to Handling Reaction Reaction Setup Weighing->Reaction Workup Reaction Workup Reaction->Workup Decontaminate Decontaminate Glassware & Surfaces Workup->Decontaminate Reaction Complete DisposeWaste Segregate & Dispose of Waste Decontaminate->DisposeWaste RemovePPE Remove PPE Correctly DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands Final Step

Caption: A stepwise workflow for the safe handling of this compound.

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4][13]

  • Container: Keep the container tightly closed to prevent moisture absorption and vapor release.[2][4][14]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[7]

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure or spill, a swift and informed response is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[12][15]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
Spill Response

The response to a spill will depend on its size and location.

  • Small Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.[1]

    • Decontaminate the area with a suitable solvent.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the area immediately.[12]

    • Alert your institution's emergency response team.

    • Prevent entry into the affected area.

EmergencyResponse cluster_spill Spill Occurs cluster_response Immediate Actions cluster_cleanup Cleanup (Trained Personnel Only) Spill Spill Detected Alert Alert Others Spill->Alert Assess Severity Evacuate Evacuate if Necessary Alert->Evacuate Contain Contain Spill Alert->Contain Small Spill ContactEHNS Contact Emergency Response Evacuate->ContactEHNS Large Spill Neutralize Neutralize/Absorb Contain->Neutralize Dispose Dispose of Waste Neutralize->Dispose

Caption: A logical flow diagram for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible container.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.[2] Do not pour this chemical down the drain.

By adhering to these guidelines, you can confidently and safely handle this compound, ensuring a secure environment for groundbreaking research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.